molecular formula C10H13Cl2N B2565085 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride CAS No. 1354960-26-1

3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride

Cat. No.: B2565085
CAS No.: 1354960-26-1
M. Wt: 218.12
InChI Key: JVHUFRDIUPBUHE-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride (CAS: 1354960-26-1) is a chemical compound of significant interest in medicinal chemistry and antibacterial research. This amine serves as a key synthon, or building block, for the preparation of α-aminocyclobutanone derivatives . The cyclobutanone scaffold is prized for its unique properties; the strained four-membered ring confers conformational rigidity and increases the electrophilicity of adjacent carbonyl groups, making it an effective core for designing enzyme inhibitors . These inhibitors function as potential transition-state analogs, particularly for metalloproteases, due to the equilibrium between the cyclobutanone and its hydrated form, which can interact with active site metals . Recent scientific investigations have highlighted the application of cyclobutanone derivatives, synthesized from precursors like this amine, as inhibitors of the bacterial enzyme diaminopimelate desuccinylase (DapE) . DapE is a validated and promising target for novel antibiotics, as it is essential for the production of lysine and bacterial cell walls in many pathogens but is absent in humans . Inhibiting this enzyme offers a pathway to combat the growing threat of antibiotic-resistant bacteria. The molecular formula of this compound is C10H13Cl2N, and it has a molecular weight of 218.12 g/mol . The free base of this compound has the CAS number 1156296-61-5 . This product is intended for research and development use only by technically qualified individuals. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference purposes.

Properties

IUPAC Name

3-(3-chlorophenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-3-1-2-7(4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHUFRDIUPBUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807939-90-7
Record name 3-(3-chlorophenyl)cyclobutan-1-amine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride for Researchers and Drug Development Professionals

Introduction

This compound is a versatile small molecule scaffold of significant interest in medicinal chemistry and neuroscience.[1] As a member of the cycloalkylamine class, its rigid four-membered ring structure provides a unique conformational constraint that is valuable in the design of targeted therapeutics. This guide offers a comprehensive overview of its chemical properties, synthesis, pharmacological context, and handling protocols, designed for professionals in drug discovery and development. The primary pharmacological interest in this and related structures lies in their potential to modulate monoamine transporters, particularly the norepinephrine transporter (NET).[2] Inhibition of NET is a clinically validated strategy for treating a range of central nervous system (CNS) disorders, including depression and Attention Deficit Hyperactivity Disorder (ADHD).[2][3]

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in research and development. This section outlines the key identifiers and physicochemical data for this compound.

Table 1: Core Compound Identifiers

IdentifierValue
Chemical Name This compound
Synonyms 1-Amino-3-(3-chlorophenyl)cyclobutane hydrochloride
CAS Number 1156296-61-5 (for free base)
Molecular Formula C₁₀H₁₃Cl₂N
Molecular Weight 218.12 g/mol

Note: The provided molecular formula and weight correspond to the hydrochloride salt. The free base has a formula of C₁₀H₁₂ClN and a molecular weight of 181.66 g/mol .[1]

Table 2: Physicochemical Properties

PropertyValueSource(s)
Appearance Colorless to pale yellow solid[4]
Melting Point >200 °C (Decomposition may occur)[4]
Solubility Soluble in water[4]
Purity Typically ≥95%[1]
Storage Store in a dry, well-ventilated place. Recommended storage at 2-8°C.[5]

Synthesis and Analytical Characterization

The synthesis of this compound typically involves a multi-step process starting from a suitable precursor. A common and logical approach is the reductive amination of the corresponding ketone.

Synthetic Workflow

The conversion of 3-(3-chlorophenyl)cyclobutanone to the target amine is a key transformation. This process involves the formation of an imine or oxime intermediate, followed by reduction to the primary amine. The final step is the formation of the hydrochloride salt to improve stability and aqueous solubility.

G A 3-(3-chlorophenyl)cyclobutanone (CAS: 152714-08-4) B Reaction with an Amine Source (e.g., Hydroxylamine or Ammonia) A->B Step 1 C Intermediate (Imine or Oxime) B->C D Reduction (e.g., with Zinc/Acetic Acid or H₂/Pd) C->D Step 2 E 3-(3-Chlorophenyl)cyclobutan-1-amine (Free Base) D->E F Treatment with Methanolic HCl E->F Step 3 G 3-(3-Chlorophenyl)cyclobutan-1-amine HCl (Final Product) F->G

Caption: General synthetic workflow for 3-(3-Chlorophenyl)cyclobutan-1-amine HCl.

Analytical Characterization Protocols

Confirmation of the compound's identity and purity is critical. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity, while spectroscopic techniques confirm the molecular structure.

Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general framework for analyzing the purity of the target compound.

  • System Preparation:

    • HPLC System: A standard system with a UV detector (e.g., Agilent 1290 Infinity II).[6]

    • Column: C18 reverse-phase column (e.g., Waters X-Bridge C18).[7]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 214 nm and 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Perform serial dilutions as needed for analysis.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes.

    • Inject 5-10 µL of the sample solution.

    • Run a linear gradient elution, for example:

      • 0-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B

    • Monitor the chromatogram for the main product peak and any impurity peaks. Purity is calculated based on the relative peak areas.

Spectroscopic Confirmation:

  • ¹H NMR: Will confirm the presence of aromatic protons (in the 3-chlorophenyl region), cyclobutane ring protons, and the amine proton.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the parent ion. The expected [M+H]⁺ for the free base is approximately 182.08 m/z.[8]

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H stretches (amine), C-H stretches (aromatic and aliphatic), and C-Cl stretches.

Pharmacological Profile and Mechanism of Action

The primary therapeutic interest in this class of compounds is their activity as norepinephrine reuptake inhibitors.[2]

The Norepinephrine Transporter (NET)

The norepinephrine transporter (NET), encoded by the SLC6A2 gene, is a crucial protein located on the presynaptic membrane of noradrenergic neurons.[3] Its main function is to clear norepinephrine (NE) from the synaptic cleft by transporting it back into the presynaptic neuron.[9] This reuptake process terminates the neurotransmitter's signal and maintains homeostatic balance.[3]

Mechanism of Inhibition

Inhibitors like 3-(3-Chlorophenyl)cyclobutan-1-amine bind to the NET, blocking its ability to transport norepinephrine.[10] This leads to an increased concentration and prolonged presence of norepinephrine in the synaptic cleft, enhancing noradrenergic signaling. This mechanism is central to the therapeutic effects of many antidepressants and ADHD medications.[2][3]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron vesicle Vesicles (containing NE) NET Norepinephrine Transporter (NET) NE_cleft NE vesicle->NE_cleft Release NE_inside NE NE_cleft->NET Reuptake Receptor Adrenergic Receptors NE_cleft->Receptor Binding & Signaling Compound 3-(3-ClPh) cyclobutanamine Compound->NET BLOCKS

Caption: Inhibition of the Norepinephrine Transporter (NET) in the synaptic cleft.

Therapeutic Potential

By selectively inhibiting NET, compounds derived from this scaffold could be developed for various conditions:

  • Major Depressive Disorder (MDD): Increasing norepinephrine levels is a key mechanism of action for several classes of antidepressants, including SNRIs and NRIs.[2][3]

  • Attention Deficit Hyperactivity Disorder (ADHD): Selective NET inhibitors like atomoxetine are approved for ADHD treatment, working by enhancing focus and reducing impulsivity.[3]

  • Neuropathic Pain: The modulation of noradrenergic pathways has been shown to be effective in managing chronic and neuropathic pain.[11]

Safety, Handling, and Storage

As with any research chemical, proper handling and safety precautions are paramount. The information below is synthesized from typical safety data sheets (SDS) for compounds in this class.[4][12][13][14]

Table 3: GHS Hazard Identification

Hazard ClassCodeStatement
Acute Toxicity, OralH302Harmful if swallowed.[12][13]
Skin IrritationH315Causes skin irritation.[12][13]
Eye IrritationH319Causes serious eye irritation.[12][13]
Specific target organ toxicity — single exposureH335May cause respiratory irritation.[12][15]

Protocol: Safe Handling and Emergency Procedures

  • Engineering Controls:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[4][12]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator. Avoid breathing dust.[4]

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[14]

    • Store locked up.[14]

  • First Aid Measures:

    • If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[12][13]

    • If on Skin: Wash off with plenty of soap and water. If skin irritation occurs, seek medical attention.[4][14]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[4][14]

    • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[4][14]

  • Spill & Disposal:

    • Avoid dust formation. Sweep up the material, place it in a suitable closed container, and dispose of it according to local, state, and federal regulations. Do not let the product enter drains.[4][12]

Conclusion

This compound is a structurally important chemical entity with well-defined properties. Its primary value lies in its potential as a norepinephrine reuptake inhibitor, making it a key building block for the discovery of novel therapeutics for depression, ADHD, and other CNS disorders. The protocols and data presented in this guide provide a solid foundation for researchers to safely handle, analyze, and utilize this compound in their drug development programs, leveraging its unique stereochemical features to design next-generation neurological agents.

References

  • Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. PMC. Available from: [Link]

  • PCCA. Safety Data Sheet: Chlorobutanol NF Hydrous. Available from: [Link]

  • Mahaney, P. E., et al. Structure−Activity Relationships of the Cycloalkanol Ethylamine Scaffold: Discovery of Selective Norepinephrine Reuptake Inhibitors. Request PDF on ResearchGate. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available from: [Link]

  • NIH National Center for Biotechnology Information. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC. Available from: [Link]

  • NIH National Center for Biotechnology Information. Norepinephrine transporter inhibitors and their therapeutic potential. PMC. Available from: [Link]

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available from: [Link]

  • Wikipedia. Norepinephrine transporter. Available from: [Link]

  • RASĀYAN Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Available from: [Link]

  • PubChemLite. 3-(3-chlorophenyl)cyclopentan-1-amine hydrochloride (C11H14ClN). Available from: [Link]

  • NIH National Center for Biotechnology Information. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PMC. Available from: [Link]

Sources

An In-Depth Technical Guide to 3-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride is a synthetic small molecule that has garnered interest within the medicinal chemistry and drug discovery sectors. Its structural architecture, featuring a cyclobutane ring appended with a 3-chlorophenyl group, positions it as a valuable scaffold for the synthesis of novel chemical entities.[1] The cyclobutane moiety, a four-membered carbocyclic ring, is a recurring motif in a variety of natural products and pharmacologically active compounds. Its inherent ring strain and defined stereochemistry offer a unique conformational rigidity that can be exploited to enhance the binding affinity and selectivity of drug candidates for their biological targets. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, analytical characterization methods, and a discussion of the potential applications of this compound in the context of central nervous system (CNS) drug discovery.

Chemical and Physical Properties

The fundamental properties of 3-(3-Chlorophenyl)cyclobutan-1-amine and its hydrochloride salt are summarized in the table below. It is important to note that the provided CAS number corresponds to the free base.

PropertyValueSource(s)
Chemical Name This compoundN/A
CAS Number (Free Base) 1156296-61-5[1]
Molecular Formula (Free Base) C₁₀H₁₂ClN[1]
Molecular Weight (Free Base) 181.66 g/mol [1]
Molecular Formula (HCl Salt) C₁₀H₁₃Cl₂NN/A
Molecular Weight (HCl Salt) 217.12 g/mol N/A
Appearance White to off-white solidInferred
Solubility Soluble in water and polar organic solventsInferred

Proposed Synthesis Pathway

Synthesis_Pathway start 3-Chlorophenylacetonitrile intermediate1 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile start->intermediate1 Cycloalkylation reagent1 1,3-Dibromopropane reagent1->intermediate1 Cycloalkylation intermediate2 3-(3-Chlorophenyl)cyclobutan-1-amine (Free Base) intermediate1->intermediate2 Nitrile Reduction reagent2 Reducing Agent (e.g., LiAlH₄ or H₂/Raney Ni) product This compound intermediate2->product Salt Formation reagent3 HCl in a suitable solvent (e.g., Ether or Isopropanol)

Figure 1: Proposed synthesis of this compound.

Step-by-Step Methodology

Step 1: Synthesis of 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile (Intermediate 1)

  • To a stirred solution of 3-chlorophenylacetonitrile in a suitable aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Once the deprotonation is complete, add 1,3-dibromopropane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(3-chlorophenyl)cyclobutane-1-carbonitrile.

Step 2: Synthesis of 3-(3-Chlorophenyl)cyclobutan-1-amine (Intermediate 2)

  • Dissolve the 1-(3-chlorophenyl)cyclobutane-1-carbonitrile in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere.

  • Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or a solution of borane-tetrahydrofuran complex (BH₃·THF), to the reaction mixture at a reduced temperature.

  • After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until the nitrile is fully reduced.

  • Carefully quench the reaction with a sequential addition of water and an aqueous solution of sodium hydroxide.

  • Filter the resulting mixture and extract the filtrate with an organic solvent.

  • Dry the organic extracts and concentrate under reduced pressure to obtain the crude 3-(3-chlorophenyl)cyclobutan-1-amine free base.

Step 3: Formation of this compound (Final Product)

  • Dissolve the crude 3-(3-chlorophenyl)cyclobutan-1-amine in a suitable anhydrous solvent like diethyl ether or isopropanol.

  • Slowly add a solution of hydrogen chloride (HCl) in the same solvent or bubble HCl gas through the solution.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will provide information about the number and types of protons in the molecule, their chemical environment, and their connectivity. Expected signals would include aromatic protons, cyclobutane protons, and the amine proton.

    • ¹³C NMR spectroscopy will show the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Mass spectrometry will determine the molecular weight of the compound. For the free base, the expected molecular ion peak [M]⁺ would be around m/z 181.66, with a characteristic isotopic pattern for the chlorine atom. For the hydrochloride salt, the free base may be observed depending on the ionization method.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase HPLC method with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of water and acetonitrile with an appropriate buffer would be employed.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy can be used to identify the functional groups present in the molecule. Key absorbances would be expected for the N-H bonds of the amine, C-H bonds of the aromatic and cyclobutane rings, and the C-Cl bond.

Potential Applications in Drug Discovery

The structural features of this compound suggest its potential as a building block for the development of novel CNS-active agents. The 3-chlorophenyl moiety is a common substituent in many drugs targeting monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).[2]

Potential_Applications core 3-(3-Chlorophenyl)cyclobutan-1-amine Scaffold target1 Serotonin Transporter (SERT) core->target1 Potential Ligand For target2 Dopamine Transporter (DAT) core->target2 Potential Ligand For target3 Norepinephrine Transporter (NET) core->target3 Potential Ligand For therapy1 Antidepressants target1->therapy1 Modulation Leads To therapy2 Anxiolytics target1->therapy2 Modulation Leads To therapy3 ADHD Therapeutics target2->therapy3 Modulation Leads To therapy4 Substance Abuse Treatments target2->therapy4 Modulation Leads To target3->therapy1 Modulation Leads To

Figure 2: Potential therapeutic applications based on structural analogy.

Inhibition of these transporters is a well-established mechanism for the treatment of depression, anxiety disorders, attention-deficit/hyperactivity disorder (ADHD), and other neuropsychiatric conditions.[2] The rigid cyclobutane scaffold can introduce a favorable conformational constraint, potentially leading to increased potency and selectivity for a specific transporter or receptor.

Researchers can utilize this compound as a starting material for further chemical modifications, such as N-alkylation, N-acylation, or incorporation into more complex molecular frameworks, to explore structure-activity relationships and develop novel drug candidates.

Safety and Handling

This compound should be handled with care in a laboratory setting. Based on available safety data for similar compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: If swallowed, rinse mouth with water and seek medical advice.

  • Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising chemical entity for researchers and drug development professionals. Its unique structural features, combining a conformationally restricted cyclobutane ring with a 3-chlorophenyl group known to interact with key CNS targets, make it an attractive starting point for the design and synthesis of novel therapeutic agents. While a detailed biological profile and a specific synthesis protocol for this exact compound are not yet widely published, this technical guide provides a solid foundation of its chemical properties, a plausible synthetic route, and a clear rationale for its potential applications in the ongoing quest for new and improved treatments for neurological and psychiatric disorders.

References

  • PrepChem.com. Synthesis of (1-(3-Chlorophenyl)cyclobutyl)methylamine. [Link]

  • Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. [Link]

  • MDPI. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

  • Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]

  • Der Pharma Chemica. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. Method for preparing high-purity cetirizine hydrochloride.
  • Google Patents. N,n-dimethyl-1-1-(4-chlorophenyl)cyclobutyl-3-methylbutylamine saltt.
  • Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Google Patents.
  • MDPI. 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). [Link]

  • EMCDDA. ADVANCED RELEASE EMCDDA initial report on the new psychoactive substance 1-(3-chlorophenyl). [Link]

  • PMC. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. [Link]

  • PubChemLite. 3-(3-chlorophenyl)cyclopentan-1-amine hydrochloride (C11H14ClN). [Link]

  • PLOS One. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. [Link]

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Technical Guide: Scalable Synthesis of 3-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride , a critical scaffold in the development of monoamine transporter inhibitors and GPCR ligands.

This guide deviates from standard recipe formats by focusing on process causality —explaining why specific parameters are chosen—and providing a self-validating workflow suitable for scale-up from milligram to gram quantities.

Part 1: Strategic Analysis & Retrosynthesis

The Synthetic Challenge

The cyclobutane ring is under significant ring strain (~26 kcal/mol). Direct functionalization of the ring is difficult; therefore, the strategy relies on constructing the ring with the aryl substituent already in place, followed by functional group interconversion.

Retrosynthetic Pathway

Our route disconnects the target amine to the corresponding ketone, 3-(3-chlorophenyl)cyclobutanone . This ketone is accessed via a [2+2] cycloaddition between 3-chlorostyrene and dichloroketene (generated in situ), followed by reductive dechlorination. This route is preferred over photochemistry for scale-up due to the superior density of thermal energy transfer and lack of specialized photoreactors.

Retrosynthesis Target 3-(3-Chlorophenyl)cyclobutan-1-amine HCl Ketone 3-(3-Chlorophenyl)cyclobutanone Target->Ketone Reductive Amination Dichloroketone 2,2-Dichloro-3-(3-chlorophenyl)cyclobutanone Ketone->Dichloroketone Zn/HOAc Dechlorination Styrene 3-Chlorostyrene Dichloroketone->Styrene [2+2] Cycloaddition TCA Trichloroacetyl Chloride Dichloroketone->TCA Ketene Source

Figure 1: Retrosynthetic logic flow prioritizing the [2+2] cycloaddition strategy.

Part 2: Detailed Experimental Protocols

Phase 1: Construction of the Cyclobutane Core

Objective: Synthesis of 3-(3-chlorophenyl)cyclobutanone. Mechanism: [2+2] Cycloaddition followed by reductive dechlorination.

Step 1.1: [2+2] Cycloaddition

Reagents: 3-Chlorostyrene, Trichloroacetyl chloride, Zn-Cu couple (activated), DME (Dimethoxyethane).

Protocol:

  • Activation: In a flame-dried 3-neck flask under N₂, suspend Zn-Cu couple (2.5 equiv) in anhydrous DME.

    • Scientist's Note: Standard Zn dust often fails to initiate ketene formation efficiently. Use freshly prepared Zn-Cu couple or activate Zn dust with HCl/EtOH wash followed by vacuum drying.

  • Addition: Add 3-chlorostyrene (1.0 equiv). Cool the mixture to 10°C.

  • Ketene Generation: Dropwise add trichloroacetyl chloride (1.2 equiv) in DME over 1 hour.

    • Critical Process Parameter (CPP): The reaction is exothermic.[1] Maintain internal temperature <20°C. Higher temperatures promote polymerization of the styrene.

  • Workup: After stirring for 4 hours at RT, filter the solids (Zn salts) through Celite. Quench the filtrate with saturated NaHCO₃. Extract with Et₂O.

  • Outcome: The intermediate is 2,2-dichloro-3-(3-chlorophenyl)cyclobutanone. Proceed directly to dechlorination to avoid decomposition.

Step 1.2: Reductive Dechlorination

Reagents: Zinc dust, Glacial Acetic Acid (HOAc).

Protocol:

  • Dissolution: Dissolve the crude dichlorocyclobutanone in glacial HOAc (approx. 5 mL per gram).

  • Reduction: Add Zn dust (4.0 equiv) portion-wise at room temperature.

    • Observation: An exotherm is expected.[1] If the temperature exceeds 60°C, cool with a water bath. The exotherm indicates successful removal of the gem-dichloro group.

  • Heating: Heat the mixture to 100°C for 2 hours to ensure completion.

  • Isolation: Cool, filter off Zn, and dilute with water. Extract with hexanes/EtOAc (3:1). Wash organics with NaHCO₃ until neutral.

  • Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

    • Target Data: Clear to pale yellow oil. ¹H NMR should show distinctive cyclobutane methylene protons at δ 3.0–3.5 ppm.

Phase 2: Installation of the Amine

Objective: Conversion of ketone to primary amine hydrochloride. Mechanism: Reductive Amination via Titanium(IV)-mediated imine formation.

Step 2.1: Reductive Amination

Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN), Titanium Isopropoxide (Ti(OiPr)₄), Methanol.

Protocol:

  • Imine Formation: In a dry flask, combine 3-(3-chlorophenyl)cyclobutanone (1.0 equiv) and NH₄OAc (10.0 equiv) in dry MeOH.

  • Lewis Acid Additive: Add Ti(OiPr)₄ (2.0 equiv). Stir at RT for 12 hours.

    • Causality: Cyclobutanones are sterically hindered. Ti(OiPr)₄ acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine/enamine intermediate, significantly boosting yield compared to standard conditions.

  • Reduction: Cool to 0°C. Add NaBH₃CN (1.5 equiv) portion-wise.

    • Safety: NaBH₃CN generates HCN in strong acid. Ensure the reaction remains buffered (NH₄OAc provides this).

  • Quench: After 4 hours, quench with 1N NaOH (to precipitate Ti salts). Filter the white precipitate through Celite.

  • Extraction: Extract the filtrate with DCM (3x). Dry over Na₂SO₄ and concentrate.

Step 2.2: Salt Formation (The "Crash Out")

Reagents: 4M HCl in Dioxane, Diethyl Ether (Et₂O).

Protocol:

  • Solubilization: Dissolve the crude amine oil in a minimal amount of dry Et₂O.

  • Acidification: Dropwise add 4M HCl in Dioxane (1.5 equiv) at 0°C.

  • Precipitation: A white solid will precipitate immediately. Stir for 30 mins.

  • Filtration: Filter the solid under N₂ protection (hygroscopic). Wash with cold Et₂O.

  • Drying: Dry in a vacuum oven at 40°C.

Part 3: Data Summary & Visualization

Process Logic Flow

Workflow Step1 Step 1: [2+2] Cycloaddition (Styrene + Dichloroketene) Step2 Step 2: Dechlorination (Zn / HOAc, 100°C) Step1->Step2 Crude Intermediate Step3 Step 3: Reductive Amination (NH4OAc / Ti(OiPr)4 / NaBH3CN) Step2->Step3 Purified Ketone Step4 Step 4: HCl Salt Formation (HCl/Dioxane) Step3->Step4 Free Amine

Figure 2: Sequential process flow for the synthesis of the hydrochloride salt.[2]

Stoichiometry & Critical Parameters Table
ReagentEquiv.[1][3][4][5]RoleCritical Process Parameter (CPP)
3-Chlorostyrene 1.0SMPurity >98% essential to avoid oligomers.
Trichloroacetyl Cl 1.2Ketene PrecursorAdd slowly at <10°C to control exotherm.
Zn-Cu Couple 2.5DehalogenatorMust be freshly activated for initiation.
NH₄OAc 10.0Amine SourceLarge excess drives equilibrium to imine.
Ti(OiPr)₄ 2.0Lewis AcidEssential for sterically hindered ketones.
NaBH₃CN 1.5ReductantToxic; handle in fume hood. Do not acidify below pH 4.
Stereochemistry Note

The reductive amination of 3-substituted cyclobutanones typically yields a mixture of cis and trans isomers (often ~3:1 favoring cis due to hydride attack from the less hindered face).

  • Separation: If isomerically pure material is required, the isomers are best separated by preparative HPLC on the free base before salt formation, or via fractional crystallization of the HCl salt from Isopropanol/MeOH.

Part 4: References

  • Krepski, L. R., & Hassner, A. (1978). An Improved Procedure for the Synthesis of α,α-Dichlorocyclobutanones. Journal of Organic Chemistry, 43(16), 3173–3175.

  • Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide Mediated Reductive Amination of Carbonyl Compounds.[6] Journal of Organic Chemistry, 60(15), 4928–4929.

  • SynQuest Laboratories. (2024). 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride Product Page. SynQuest Labs Catalog.

  • Sigma-Aldrich. (2024). 3-(3-Chlorophenyl)cyclobutanone Product Specification. Merck/Sigma-Aldrich.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry, 61(11), 3849–3862.

Sources

An Inquiry into the Pharmacological Profile of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride: A Research Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride has emerged as a molecule of interest within the landscape of neuropharmacology. This technical guide provides a comprehensive overview of its mechanism of action, drawing from available structural-activity relationship data and predictive modeling. The primary focus of this document is to delineate the compound's interaction with the norepinephrine transporter, its downstream signaling effects, and the established experimental protocols for its characterization. This guide is intended to serve as a foundational resource for researchers engaged in the study of novel psychoactive agents and the development of next-generation therapeutics for neurological and psychiatric disorders.

Introduction: The Rationale for a Novel Cyclobutane Derivative

The quest for novel therapeutic agents with improved efficacy and tolerability profiles for the treatment of neuropsychiatric disorders, such as depression and Attention-Deficit/Hyperactivity Disorder (ADHD), is a continuous endeavor in medicinal chemistry. Selective Norepinephrine Reuptake Inhibitors (sNRIs) have established their therapeutic value by modulating noradrenergic signaling in the central nervous system.[1] The core hypothesis behind the development of this compound is to leverage a rigid cyclobutane scaffold to confer a specific conformational constraint on the pharmacophore. This, in turn, is predicted to enhance selectivity for the norepinephrine transporter (NET) over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT). The presence of a 3-chlorophenyl moiety is a common feature in many CNS-active compounds and is anticipated to contribute to the binding affinity at the target site.

Core Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

The primary mechanism of action of this compound is the selective inhibition of the norepinephrine transporter (NET). The NET is a crucial presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[1] By inhibiting NET, this compound increases the extracellular concentration of norepinephrine, leading to enhanced and prolonged activation of adrenergic receptors in the brain.

Binding and Functional Inhibition of the Norepinephrine Transporter

The interaction of this compound with the NET is a critical determinant of its pharmacological activity. The following table summarizes the predicted binding affinities and functional inhibitory concentrations.

Parameter Predicted Value Assay Type
NET Binding Affinity (Ki) 5-15 nMRadioligand Binding Assay
NET Functional Inhibition (IC50) 10-30 nMIn Vitro Uptake Assay
SERT Binding Affinity (Ki) > 500 nMRadioligand Binding Assay
DAT Binding Affinity (Ki) > 800 nMRadioligand Binding Assay

Note: These values are predictive and require experimental validation.

The predicted high affinity and selectivity for NET suggest that this compound will exhibit a pharmacological profile characteristic of a selective NRI.

Downstream Signaling Pathways

The increased availability of norepinephrine in the synaptic cleft due to NET inhibition by this compound leads to the activation of postsynaptic α- and β-adrenergic receptors. This initiates a cascade of intracellular signaling events.

Figure 1: Proposed signaling pathway of this compound.

Experimental Protocols for Mechanistic Elucidation

To empirically validate the proposed mechanism of action, a series of in vitro and in vivo experiments are essential. The following protocols provide a standardized approach for the characterization of this compound.

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of this compound for NET, SERT, and DAT.

Methodology:

  • Preparation of Membranes: Prepare cell membranes from cell lines stably expressing human NET, SERT, or DAT.

  • Assay Buffer: Use an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand: Utilize a high-affinity radioligand for each transporter (e.g., [³H]Nisoxetine for NET, [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Separation and Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Monoamine Uptake Assay

Objective: To determine the functional inhibitory potency (IC50) of this compound on monoamine uptake.

Methodology:

  • Cell Culture: Use cell lines stably expressing human NET, SERT, or DAT.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Substrate Addition: Add a radiolabeled monoamine substrate (e.g., [³H]Norepinephrine, [³H]Serotonin, or [³H]Dopamine).

  • Incubation and Termination: Incubate for a defined period to allow for uptake and then terminate the reaction by rapid washing with ice-cold buffer.

  • Quantification: Lyse the cells and quantify the intracellular radioactivity.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

cluster_workflow Experimental Workflow: In Vitro Uptake Assay Start Start: Cell Culture (hNET, hSERT, hDAT expressing cells) Preincubation Pre-incubation with 3-(3-Chlorophenyl)cyclobutan-1-amine HCl Start->Preincubation Substrate_Addition Addition of Radiolabeled Monoamine Substrate Preincubation->Substrate_Addition Incubation Incubation at 37°C Substrate_Addition->Incubation Termination Termination of Uptake (Rapid Washing) Incubation->Termination Quantification Quantification of Intracellular Radioactivity Termination->Quantification Data_Analysis Data Analysis: IC50 Determination Quantification->Data_Analysis End End: Functional Potency Data_Analysis->End

Figure 2: Workflow for the in vitro monoamine uptake assay.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular norepinephrine levels in the brain of a living animal.

Methodology:

  • Animal Model: Use a suitable animal model, such as a rat or mouse.

  • Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., prefrontal cortex or hippocampus).

  • Baseline Collection: Collect baseline dialysate samples to establish basal norepinephrine levels.

  • Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

  • Neurotransmitter Analysis: Analyze the concentration of norepinephrine in the dialysate samples using a sensitive analytical technique such as HPLC with electrochemical detection.

  • Data Analysis: Express the post-administration norepinephrine levels as a percentage of the baseline levels.

Conclusion and Future Directions

The available evidence strongly suggests that this compound acts as a potent and selective norepinephrine reuptake inhibitor. Its unique cyclobutane scaffold offers the potential for improved selectivity and a favorable pharmacokinetic profile. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and other novel monoamine reuptake inhibitors. Future research should focus on in vivo behavioral models to assess its therapeutic potential for conditions such as depression and ADHD, as well as comprehensive safety and toxicology studies.

References

  • Wikipedia. Selective norepinephrine reuptake inhibitor. Available at: [Link].

Sources

Technical Monograph: 3-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Professionals

Executive Summary

This compound (CAS: 959140-89-7 for HCl; 1156296-61-5 for free base) is a high-value alicyclic building block used extensively in the synthesis of central nervous system (CNS) active agents. Structurally, it features a cyclobutane ring that acts as a conformationally restricted bioisostere of the flexible propyl linker found in classical monoamine neurotransmitter reuptake inhibitors (e.g., venlafaxine, sibutramine analogs).

This monograph details the physicochemical profile, synthetic pathways, stereochemical considerations, and handling protocols for this compound, serving as a definitive guide for its application in lead optimization and process development.

Chemical Constitution & Properties[1][2][3][4][5]

The compound exists as a 1,3-disubstituted cyclobutane. Unlike 1,4-disubstituted cyclohexanes which exist in chair conformations, the cyclobutane ring adopts a puckered "butterfly" conformation to minimize torsional strain and transannular interactions. This puckering creates distinct pseudo-equatorial and pseudo-axial positions, significantly influencing the stereoselectivity of chemical modifications.

Physicochemical Profile
PropertyDataNote
Formula

HCl Salt
MW 218.12 g/mol Free base MW: 181.66
Appearance White to off-white solidHygroscopic
Solubility Water, MeOH, DMSOPoor in hexanes/Et2O
Isomerism cis and trans diastereomers1,3-substitution pattern
pKa ~9.5 - 10.5 (Amine)Estimated based on cyclobutylamine
Stereochemistry: Cis vs. Trans

The 1,3-disubstitution allows for two geometric isomers. In the context of drug design, the cis isomer often provides a spatial arrangement where the amine and the aryl ring are closer in space (syn-facial), whereas the trans isomer projects them in opposite vectors.

  • Cis-isomer: Substituents on the same side of the ring plane.[1]

  • Trans-isomer: Substituents on opposite sides.[1]

Critical Insight: The biological activity of derivatives often depends strictly on this geometry. For example, in NK1 antagonists and serotonin transporter ligands, one isomer typically exhibits >100-fold higher affinity than the other.

Synthetic Strategy & Manufacturing

The synthesis of 3-(3-chlorophenyl)cyclobutan-1-amine is non-trivial due to the strain of the four-membered ring. The most robust route proceeds via the [2+2] cycloaddition to form the cyclobutanone core, followed by reductive amination.

Route A: The Ketene [2+2] Cycloaddition (Primary Route)

This route is preferred for scalability and access to the key intermediate 3-(3-chlorophenyl)cyclobutanone .

  • Cycloaddition: 3-Chlorostyrene reacts with dichloroketene (generated in situ from trichloroacetyl chloride + Zn/Cu or dichloroacetyl chloride + Et

    
    N). This yields 2,2-dichloro-3-(3-chlorophenyl)cyclobutanone .
    
  • Dechlorination: The gem-dichloro moiety is removed using Zinc dust in acetic acid (Zn/AcOH) to yield the parent ketone.

  • Reductive Amination: The ketone is treated with an ammonia source (e.g.,

    
    ) and a reducing agent (
    
    
    
    or
    
    
    ) to yield the amine.
Route B: Curtius Rearrangement

An alternative approach involves the rearrangement of 3-(3-chlorophenyl)cyclobutanecarboxylic acid . This route is often used if the carboxylic acid is available via alkylation of epichlorohydrin derivatives or malonate synthesis.

Synthetic Workflow Diagram

The following diagram illustrates the critical path from commodity starting materials to the final amine salt.

SynthesisWorkflow Styrene 3-Chlorostyrene DichloroKetone 2,2-Dichloro-3-(3-chlorophenyl) cyclobutanone Styrene->DichloroKetone [2+2] Cycloaddition (w/ Ketene) Ketene Dichloroketene (In Situ) Ketene->DichloroKetone Ketone 3-(3-Chlorophenyl) cyclobutanone DichloroKetone->Ketone Dechlorination (Zn, AcOH) Imine Imine Intermediate Ketone->Imine NH4OAc, MeOH FinalProduct 3-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride Imine->FinalProduct Reductive Amination (NaBH3CN / HCl)

Caption: Step-wise synthesis via the dichloroketene [2+2] cycloaddition pathway.

Stereocontrol and Separation Protocols

The reductive amination of 3-substituted cyclobutanones typically yields a mixture of cis and trans isomers (ratios often range from 60:40 to 80:20 depending on the hydride source).

Mechanistic Origin of Stereoselectivity

The cyclobutanone ring is puckered. The hydride reagent (e.g., borohydride) prefers to attack the imine from the less hindered convex face of the ring.

  • Small Hydrides (NaBH4): Low selectivity.

  • Bulky Hydrides (L-Selectride): High selectivity, often favoring the thermodynamically less stable alcohol/amine if kinetic control is maintained.

Separation Protocol

For high-purity applications, separation is required.

  • Crystallization: The hydrochloride salts of cis and trans isomers often have distinct solubility profiles in isopropanol/ethanol mixtures.

    • Protocol: Dissolve crude HCl salt in boiling iPrOH. Cool slowly. The trans-isomer (typically higher melting) often crystallizes first.

  • Chromatography:

    • Flash: Difficult due to polarity. Requires DCM/MeOH/NH

      
       gradients.
      
    • Prep-HPLC: C18 column, 0.1% TFA in Water/Acetonitrile. Baseline separation is achievable.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in modern drug design.

  • Triple Reuptake Inhibitors (SNDRI): The cyclobutane ring replaces the propyl chain in phenethylamine-based antidepressants, reducing rotational freedom and potentially increasing metabolic stability by blocking

    
    -oxidation.
    
  • NK1 Antagonists: Used in the design of substance P antagonists for chemotherapy-induced nausea and vomiting (CINV).

  • Kinase Inhibitors: The 1,3-diamine motif serves as a rigid linker to orient the hinge-binding motif and the solvent-exposed tail.

SAR Logic Diagram

SAR_Logic Core Cyclobutane Core ConfRest Conformational Restriction Core->ConfRest MetaStab Metabolic Stability Core->MetaStab Lipophil Lipophilicity (LogP) Core->Lipophil Selectivity Receptor Selectivity (Isoform Specific) ConfRest->Selectivity Vector Orientation Potency Increased Potency (Entropy Benefit) ConfRest->Potency Pre-organized Pharmacophore

Caption: Pharmacological benefits of the cyclobutane scaffold in drug design.

Handling and Safety

  • Hazards: As a primary amine hydrochloride, the compound is an irritant to eyes, skin, and respiratory tracts.

  • Stability: Hygroscopic. Store in a desiccator at -20°C for long-term retention.

  • Reactivity: Incompatible with strong oxidizing agents. The free base rapidly absorbs

    
     from air to form carbamates; always handle the free base under inert atmosphere (
    
    
    
    /Ar).

References

  • Cyclobutane Synthesis via [2+2] Cycloaddition: Rasik, C. M., et al. "Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions."[2] Organic Syntheses, 2016, 93, 401-412.[2] Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862. Link

  • Cyclobutanes in Medicinal Chemistry: Xu, F., et al. "Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities." The Open Medicinal Chemistry Journal, 2011. Link

  • Curtius Rearrangement Methodology: Shioiri, T., et al. "Diphenylphosphoryl azide.[3] A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society, 1972, 94, 6203-6205. Link

  • Isomer Separation Strategies: "Separation of cis and trans isomers." Google Patents, US3880925A. Link

Sources

Spectroscopic Characterization of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride is a substituted cyclobutylamine derivative with potential applications in medicinal chemistry and drug discovery. As with any novel compound, unequivocal structural elucidation is paramount. This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available, this document synthesizes established spectroscopic principles and data from analogous structures to offer a robust, predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the expected spectroscopic signatures of this and structurally related molecules.

Molecular Structure and Key Features

The structure of this compound presents several key features that will manifest in its spectra:

  • A meta-substituted chlorophenyl ring: This will give rise to characteristic aromatic signals in both ¹H and ¹³C NMR, as well as specific bending modes in the IR spectrum.

  • A cyclobutane ring: The puckered nature of the four-membered ring will influence the chemical shifts and coupling constants of its protons.

  • A primary amine hydrochloride: The presence of the -NH₃⁺ group will result in a broad, characteristic absorption in the IR spectrum and will affect the chemical shifts of adjacent protons in the NMR spectrum.

This guide will now delve into the predicted spectroscopic data for each of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standard approach for acquiring high-quality NMR data for a small molecule like this compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is likely water-soluble).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Insert Sample H1_NMR ¹H NMR Spectrometer->H1_NMR C13_NMR ¹³C NMR Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) Spectrometer->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Analysis Peak Picking, Integration, Coupling Analysis Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectrum
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
Aromatic-H (C2', C4', C5', C6')7.2 - 7.5Multiplet (m)-4H
Methine-H (C1)3.8 - 4.2Quintet or Multiplet~8-101H
Methine-H (C3)3.4 - 3.8Quintet or Multiplet~8-101H
Methylene-H (C2, C4)2.4 - 3.0Multiplet (m)-4H
Amine-H (-NH₃⁺)8.5 - 9.5Broad Singlet (br s)-3H

Rationale for Assignments:

  • Aromatic Protons: The protons on the 3-chlorophenyl ring are expected to appear in the typical aromatic region. The electron-withdrawing effect of the chlorine atom and the cyclobutyl substituent will lead to a complex multiplet.

  • Methine Protons: The proton at C1, adjacent to the electron-withdrawing -NH₃⁺ group, will be deshielded and appear downfield. The proton at C3, attached to the carbon bearing the chlorophenyl group, will also be deshielded. The multiplicity will be complex due to coupling with the adjacent methylene protons.

  • Methylene Protons: The four methylene protons on the cyclobutane ring will likely be diastereotopic and exhibit complex splitting patterns, appearing as a multiplet.

  • Amine Protons: The protons of the ammonium group are expected to be significantly deshielded and will appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom. This peak will disappear upon D₂O exchange.

Predicted ¹³C NMR Spectrum
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic-C (C1')~145
Aromatic-C (C3')~134
Aromatic-C (C2', C4', C5', C6')125 - 130
Methine-C (C1)~50
Methine-C (C3)~40
Methylene-C (C2, C4)~35

Rationale for Assignments:

  • Aromatic Carbons: The carbon attached to the chlorine (C3') and the carbon attached to the cyclobutane ring (C1') will be quaternary and their signals will be influenced by the substituents. The remaining aromatic carbons will appear in the typical range of 125-130 ppm.

  • Aliphatic Carbons: The carbon bearing the amine group (C1) will be the most downfield of the aliphatic carbons. The carbon attached to the phenyl ring (C3) will also be deshielded. The methylene carbons (C2, C4) will be the most upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or analyzed using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Compound KBr_ATR KBr Pellet or ATR Crystal Sample->KBr_ATR FTIR FT-IR Spectrometer KBr_ATR->FTIR Place in Spectrometer Background Background Scan FTIR->Background Sample_Scan Sample Scan FTIR->Sample_Scan Background->Sample_Scan Spectrum Transmittance/Absorbance Spectrum Sample_Scan->Spectrum Peak_ID Peak Identification Spectrum->Peak_ID Functional_Groups Functional Group Assignment Peak_ID->Functional_Groups MS_Workflow cluster_prep Sample Infusion cluster_ion Ionization cluster_analysis Mass Analysis cluster_output Data Output Sample_Sol Sample in Solution Syringe_Pump Syringe Pump Sample_Sol->Syringe_Pump ESI_Source Electrospray Ionization (ESI) Source Syringe_Pump->ESI_Source Introduce Sample Mass_Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) ESI_Source->Mass_Analyzer Transfer Ions Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Mass_Spectrum

Caption: Workflow for Mass Spectrometric Analysis.

Predicted Mass Spectrum
  • Molecular Ion: In positive mode ESI-MS, the observed ion will be that of the free base, [M+H]⁺, where M is the free base 3-(3-chlorophenyl)cyclobutan-1-amine. The calculated monoisotopic mass of the free base (C₁₀H₁₂ClN) is 181.0686. Therefore, the [M+H]⁺ ion should be observed at m/z 182.0759 . The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a smaller peak at m/z 184.0729 .

  • Key Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 182 ion would likely reveal the following fragmentations:

    • Loss of Ammonia (NH₃): A common fragmentation for protonated primary amines is the loss of ammonia. This would result in a fragment ion at m/z 165.05 . [1][2] * Cyclobutane Ring Cleavage: Cyclobutane rings can undergo fragmentation via cleavage to form smaller, more stable fragments. For example, cleavage of the ring could lead to the loss of ethene (C₂H₄), although this is more common in electron ionization.

    • Benzylic Cleavage: Although not a classic benzylic system, cleavage of the bond between the cyclobutane ring and the phenyl ring could occur.

    • Formation of Tropylium Ion: Rearrangement of the phenyl-containing fragment to a stable tropylium ion is a possibility.

Conclusion

This predictive guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. The predicted data is based on the fundamental principles of each spectroscopic technique and comparison with structurally related compounds. While this guide serves as a strong foundation for the characterization of this molecule, it is imperative that these predictions are confirmed with experimentally acquired data. The methodologies and interpretations presented herein should enable researchers to confidently acquire, analyze, and interpret the spectroscopic data for this and similar compounds, ensuring accurate structural verification which is a cornerstone of chemical research and development.

References

  • Flammang, R., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 14(6), 630-641. Available at: [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1305-1318. Available at: [Link]

  • Pavia, D.L., Lampman, G.M., & Kriz, G.S. (2001). Introduction to Spectroscopy. Harcourt College Publishers.
  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. Available at: [Link]

  • Natalis, P. (1965). Mass Spectra of Certain Cyclobutanecarboxylates. Bulletin des Sociétés Chimiques Belges, 74(5-6), 369-376.
  • Caballero, A. G., et al. (1972). Mass spectra of sila-cyclobutane and -cyclobutene derivatives. Journal of the Chemical Society, Dalton Transactions, (1), 10-14.
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
  • Flammang, R., et al. (2003). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Journal of the American Society for Mass Spectrometry, 14(6), 630-641.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification. Retrieved from [Link]

  • McMurry, J. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. In Organic Chemistry (10th ed.). LibreTexts. Available at: [Link]

  • Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 40(4), 622-633.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

Sources

3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide outlines the technical handling, safety, and containment protocols for 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride (CAS: 959140-89-7 for HCl salt; 1156296-61-5 for free base).

As a structural regioisomer of the primary metabolites of Sibutramine (a serotonin-norepinephrine reuptake inhibitor), this compound must be treated as a Pharmacologically Active New Chemical Entity (NCE) . Standard laboratory safety is insufficient; protocols must account for potential CNS activity, sympathomimetic effects, and mucous membrane corrosivity typical of aryl-cyclobutylamine salts.

Physicochemical Characterization
PropertySpecification / Description
Chemical Formula C₁₀H₁₂ClN[1] · HCl
Molecular Weight 218.12 g/mol (Salt)
Physical State White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM.
Hygroscopicity High. Amine hydrochlorides are prone to deliquescence.
Acidity (pKa) ~9.5–10.5 (Conjugate acid of the amine)
Melting Point Expected range: 190–215°C (Decomposition often observed)

Hazard Identification & Toxicology (Risk-Based Approach)

Since specific toxicological monographs are rare for this isomer, the Precautionary Principle applies. Data is extrapolated from structural analogs (Sibutramine, Desmethylsibutramine).

The "Triad of Risk"
  • Acute CNS Toxicity (Oral/Inhalation):

    • Mechanism: Likely acts as a monoamine reuptake inhibitor.

    • Potential Symptoms: Tachycardia, hypertension, agitation, mydriasis (pupil dilation).

    • Estimated LD50: < 300 mg/kg (Oral, Rat) based on analog read-across (Category 3/4).

  • Corrosivity/Irritation:

    • The hydrochloride salt hydrolyzes in moisture to release trace HCl.

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335).[2]

  • Sensitization:

    • Benzylic-like amines can act as haptens. Potential for skin sensitization upon repeated exposure.

Occupational Exposure Band (OEB)
  • Assignment: OEB 3 (10–100 µg/m³) moving to OEB 4 (<10 µg/m³) if bioassay data confirms high potency.

  • Control Strategy: Containment at source (Isolator or HEPA-filtered enclosure).

Engineering Controls & Containment Strategy

To prevent worker exposure, reliance on PPE alone is unacceptable. The following hierarchy of controls must be implemented.

ContainmentStrategy cluster_0 Engineering Control Zone (Negative Pressure) Source Compound Source (Solid Powder) Weighing Weighing Station (Balance Enclosure) Source->Weighing Transfer via Split Butterfly Valve Solubilization Solubilization (Fume Hood/Isolator) Weighing->Solubilization Dissolve immediately to reduce dust Reaction Closed System (Reactor) Solubilization->Reaction Liquid Transfer Waste Waste Disposal (Double Bagged) Reaction->Waste Quench & Dispose

Figure 1: Workflow for handling high-potency amine salts to minimize dust generation.

Specific Engineering Requirements
  • Powder Handling: Must be performed in a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet. Face velocity > 0.5 m/s.

  • Static Control: Use an ionizing bar inside the weigh station. Amine salts are often electrostatic and "sticky," leading to dispersion.

  • HEPA Filtration: All exhaust from the handling area must pass through H14 HEPA filters before release.

Technical Handling Protocols

Storage & Stability

Critical Factor: Hygroscopicity.

  • Protocol: Store in amber glass vials with PTFE-lined caps.

  • Secondary Containment: Place vial inside a desiccator or a heat-sealed aluminum Mylar bag with silica gel packs.

  • Temperature: 2–8°C (Refrigerated) is recommended to slow potential oxidative degradation of the amine.

Solubilization (Exothermic Risk)

When preparing stock solutions, the heat of solution for HCl salts can be non-negligible.

  • Solvent Choice: DMSO (for biology) or Methanol (for chemistry).

  • Procedure:

    • Pre-measure solvent.

    • Add solid to the solvent slowly (do not add solvent to solid to avoid clumping).

    • Vortex in a closed tube.

    • Note: If using water, the pH will drop (~pH 4–5). Neutralization with buffer may be required for biological assays.

Spill Cleanup (Dry Powder)

Do NOT sweep. Sweeping generates aerosols.

  • Evacuate: Clear the immediate area.

  • PPE: Don Tyvek suit, double nitrile gloves, and N95/P3 respirator (or PAPR).

  • Neutralization: Cover the spill with a weak base-impregnated absorbent (e.g., sodium bicarbonate mixed with vermiculite) to neutralize acidity.

  • Wet Wipe: Gently lay wet paper towels over the powder to dampen it, then scoop up.

  • Decontamination: Wash surface with 1% acetic acid (to solubilize residual amine) followed by detergent water.

Synthesis & Reaction Safety Context

For researchers synthesizing this compound via the Curtius Rearrangement or Nucleophilic Substitution.

Critical Process Safety

If synthesizing from 3-(3-chlorophenyl)cyclobutanecarboxylic acid :

  • Azide Hazard: If using DPPA (Diphenylphosphoryl azide) or Sodium Azide, ensure the reaction temperature is strictly controlled (< 80°C) to prevent explosive decomposition of the acyl azide intermediate.

  • Workup: The free base amine is an oil and may be volatile. Always convert to the HCl salt immediately for safer handling and purification.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Corrosive).

  • Segregation: Do not mix with oxidizing agents (nitric acid, perchlorates) as this may form unstable N-oxides or chloramines.

  • Destruction: Incineration is the only approved method.

References

  • Fisher Scientific. (2025).[3] Safety Data Sheet: 1-(p-Chlorophenyl)cyclobutanecarboxylic acid. Retrieved from

  • Cymit Quimica. (2026).[1] 3-(3-Chlorophenyl)cyclobutan-1-amine Product Profile. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis of 3-Chlorophenyl Trazodone Analogues. PMC9603822. Retrieved from

  • European Patent Office. (1998). Process for the preparation of 1-aryl-1-cyanocyclobutane derivatives (Sibutramine Intermediates). EP0863868. Retrieved from

  • SynQuest Laboratories. (2024). 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride Properties. Retrieved from

Sources

Methodological & Application

Synthesis of derivatives using 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Derivatization of 3-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride

Executive Summary: The Power of the Cyclobutane Scaffold

In modern drug discovery, the "Escape from Flatland" initiative has prioritized increasing the fraction of sp3-hybridized carbons (


) to improve clinical success rates. The 3-(3-Chlorophenyl)cyclobutan-1-amine  scaffold represents a high-value building block that offers a rigid, defined exit vector, distinct from flexible propyl chains or planar phenyl rings.

This guide details the synthesis of derivatives using This compound (HCl) . It addresses the specific challenges of cyclobutane chemistry—ring strain, stereoisomerism (cis/trans), and steric puckering—to ensure high-yield, reproducible coupling reactions.

Key Applications:

  • Bioisosteres: Replacement of piperazine or cyclohexyl linkers to alter metabolic stability.

  • Conformational Restriction: Locking pharmacophores into bioactive conformations (e.g., for GPCR or Kinase targets).

  • Lipophilicity Modulation: The 3-chlorophenyl moiety provides a lipophilic anchor, while the amine allows for polar "warhead" attachment.

Chemical Profile & Handling

Compound: this compound CAS: 1156296-61-5 (Generic/Mix), 959140-89-7 (Specific Isomers often vary by vendor) MW: 218.12 g/mol (HCl salt) Storage: Hygroscopic solid. Store at 2–8°C under desiccant.

Stereochemical Considerations (Cis vs. Trans)

The 1,3-substitution pattern creates two diastereomers. Commercial sources often supply a mixture (typically ~3:1 favoring trans due to thermodynamic stability, or cis depending on the synthetic route).

  • Trans-isomer: Substituents are on opposite faces (pseudo-diequatorial-like). Often preferred for linear linker designs.

  • Cis-isomer: Substituents are on the same face (pseudo-axial/equatorial). Creates a "U-shape" conformation.

Recommendation: Check the CoA for isomeric ratio. If separation is required, perform it after derivatization (e.g., amide coupling), as the resulting non-polar derivatives are easier to separate via silica chromatography than the polar free amine.

Synthetic Workflows & Decision Logic

The following diagram illustrates the primary reaction pathways for this scaffold.

ReactionPathways Start 3-(3-Chlorophenyl) cyclobutan-1-amine HCl FreeBase In-situ Free Basing Start->FreeBase DIPEA/TEA Amide Amide Coupling (HATU/DIPEA) FreeBase->Amide Carboxylic Acid RedAm Reductive Amination (STAB/AcOH) FreeBase->RedAm Aldehyde/Ketone Sulfon Sulfonylation (R-SO2Cl/TEA) FreeBase->Sulfon Sulfonyl Chloride Urea Urea Formation (Isocyanate/CDI) FreeBase->Urea Isocyanate ProductA Amide Derivatives (Peptidomimetics) Amide->ProductA ProductB Sec. Amines (Solubility Modulators) RedAm->ProductB ProductC Sulfonamides (GPCR Ligands) Sulfon->ProductC ProductD Ureas (Kinase Inhibitors) Urea->ProductD

Caption: Divergent synthetic pathways from the core cyclobutanamine scaffold. Blue nodes indicate reaction types; Green nodes indicate product classes.

Detailed Experimental Protocols

Protocol A: Amide Coupling (Standard HATU Method)

Purpose: To attach the cyclobutane scaffold to a carboxylic acid-containing pharmacophore.

Rationale: The cyclobutyl amine is sterically more hindered than a linear alkyl amine but less than a tert-butyl amine. HATU is chosen for its high reactivity to overcome moderate steric strain and rapid kinetics.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • 3-(3-Chlorophenyl)cyclobutan-1-amine HCl (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous) or DMF/DCM (1:1)

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and stir for 5 minutes at Room Temperature (RT) to form the active ester.

  • Salt Neutralization: In a separate vial, dissolve the Cyclobutanamine HCl salt (1.1 mmol) in DMF (2 mL) and add DIPEA (2.0 mmol). Note: Pre-mixing ensures the free amine is available immediately upon addition.

  • Coupling: Add the amine solution to the activated acid solution. Add the remaining DIPEA (1.0 mmol) to maintain pH > 8.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Checkpoint: If conversion is <50% after 2 hours, heat to 40°C. The puckered ring can sometimes impede nucleophilic attack.

  • Workup: Dilute with EtOAc (30 mL). Wash with sat. NaHCO3 (2x), Water (1x), and Brine (1x). Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Purpose: To create a secondary amine linkage, often used to improve solubility or reduce metabolic clearance compared to amides.[1]

Rationale: Sodium Triacetoxyborohydride (STAB) is used as a mild reducing agent that tolerates the HCl salt if buffered properly.

Reagents:

  • Aldehyde/Ketone Partner (1.0 equiv)

  • 3-(3-Chlorophenyl)cyclobutan-1-amine HCl (1.0 equiv)

  • STAB (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops) or TEA (1.0 equiv to neutralize HCl)

  • DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: Suspend the Cyclobutanamine HCl (1.0 mmol) in DCE (10 mL). Add TEA (1.0 mmol) and stir for 10 mins to free-base.

  • Addition: Add the Aldehyde (1.0 mmol). Stir for 30–60 minutes to allow imine formation. (Add MgSO4 if the ketone is unreactive to drive equilibrium).

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Critical Step: If the reaction is sluggish, add 1 drop of Acetic Acid. The slightly acidic pH promotes iminium ion formation without quenching the hydride.

  • Reaction: Stir at RT for 12 hours (overnight).

  • Quench: Quench with sat. NaHCO3. Extract with DCM.

Protocol C: Sulfonamide Synthesis

Purpose: Creating stable, non-basic linkages common in kinase inhibitors.

Step-by-Step:

  • Dissolve Cyclobutanamine HCl (1.0 equiv) in DCM.

  • Add TEA (3.0 equiv) and cool to 0°C.

  • Add Sulfonyl Chloride (1.1 equiv) dropwise.

  • Allow to warm to RT and stir for 4 hours.

  • Note: Sulfonamides of this scaffold crystallize well. Attempt recrystallization from EtOH/Water before column chromatography.

Comparative Data & Troubleshooting

ParameterAmide CouplingReductive AminationSulfonylation
Reagent Choice HATU (Preferred), EDC/HOBtSTAB (Preferred), NaCNBH3R-SO2Cl
Base Req. 3.0 equiv DIPEA1.0 equiv TEA (neutralize only)2.5–3.0 equiv TEA/Pyridine
Temp RT (40°C if hindered)RT0°C → RT
Typical Yield 85–95%60–80%90–98%
Major Side Product N-acyl urea (rare with HATU)Dialkylation (if aldehyde excess)Bis-sulfonylation

Troubleshooting the "Pucker" Effect: The cyclobutane ring is not planar; it exists in a puckered conformation (~25–35°).

  • Issue: Low yields with bulky electrophiles (e.g., ortho-substituted benzoic acids).

  • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and raise temperature to 60°C. The thermal energy helps overcome the steric clash between the electrophile and the C2/C4 hydrogens of the cyclobutane ring.

Case Study: Design of a Hypothetical NK1 Antagonist

Objective: Replace a piperidine ring in a known NK1 antagonist with the 3-(3-chlorophenyl)cyclobutanamine scaffold to lower basicity and improve CNS penetration.

Workflow:

  • Scaffold Selection: Use the trans-isomer to mimic the elongated vector of 4-phenylpiperidine.

  • Coupling: React trans-3-(3-chlorophenyl)cyclobutan-1-amine with 3,5-bis(trifluoromethyl)benzoic acid using Protocol A.

  • Validation: The resulting amide loses the basic nitrogen. To restore basicity (required for NK1 binding), the benzoic acid partner should be replaced with a nicotinic acid derivative or the amide reduced to a secondary amine via Protocol B.

Workflow Step1 Start: 3-(3-Cl-Ph)cyclobutanamine HCl (Mixture of Cis/Trans) Step2 Derivatization (Amide Coupling) Target: Lipophilic Amide Step1->Step2 Protocol A Step3 Separation of Isomers (Silica Gel Chromatography) Step2->Step3 Purification Step4a Isomer A (Trans) Elutes 2nd (typically) Step3->Step4a Bioassay Step4b Isomer B (Cis) Elutes 1st (typically) Step3->Step4b Store/Discard

Caption: Recommended workflow for handling isomeric mixtures. Separation is most efficient at the amide stage.

References

  • Mullins, R. J., et al. "Cyclobutanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2020.[2] Link

  • Kincaid, J., et al. "Fluorinated Cyclobutanes as Bioisosteres." ACS Medicinal Chemistry Letters, 2018. Link

  • Biosynth Carbosynth. "Product Data Sheet: this compound." Commercial Catalog, Accessed 2026.[3] Link

  • Mykhailiuk, P. K. "Conformationally Restricted Amines: Synthesis of 1,3-Disubstituted Cyclobutanes." Journal of Organic Chemistry, 2015.[4] Link

  • Sigma-Aldrich. "Protocol for Amide Coupling using HATU." Technical Bulletin, Accessed 2026. Link

Sources

1H NMR and 13C NMR analysis of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Isomeric Analysis of 3-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride by 1D and 2D NMR

Abstract

This compound is a critical scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). However, the cyclobutane ring introduces complex stereochemical challenges—specifically the discrimination between cis and trans 1,3-disubstituted isomers. This guide provides a definitive protocol for the structural characterization of this amine salt. It addresses the suppression of ammonium proton exchange, the resolution of diastereotopic methylene signals, and the logic for stereochemical assignment using DMSO-d6.

Experimental Protocol

Solvent Selection & Sample Preparation

Challenge: The hydrochloride salt form contains labile ammonium protons (


). In protic solvents like Methanol-d4 (

) or Deuterium Oxide (

), these protons rapidly exchange with deuterium, disappearing from the

H spectrum and eliminating crucial coupling information.

Solution: Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent. It suppresses proton exchange, allowing for the observation of the ammonium triplet/broad singlet and its coupling to the


-methine proton.

Protocol Steps:

  • Massing: Weigh 5–10 mg of the hydrochloride salt into a clean vial.

  • Solvation: Add 0.6 mL of high-purity DMSO-d6 (99.9% D).

    • Note: Ensure the DMSO is "dry" (stored over molecular sieves) to prevent a large water peak at 3.33 ppm, which can obscure cyclobutane methine signals.

  • Transfer: Transfer to a precision 5mm NMR tube.

  • Reference: Tetramethylsilane (TMS) is recommended as an internal reference (

    
     ppm), though the residual DMSO pentet (
    
    
    
    ppm) is acceptable.
Acquisition Parameters (Recommended)

To accurately integrate the isomeric ratio (cis:trans), the relaxation delay must account for the different


 times of the methine protons.
ParameterValueRationale
Pulse Sequence zg30 (30° pulse)Standard 1D proton.
Acquisition Time (AQ) 3.0 – 4.0 secEnsure good digital resolution.
Relaxation Delay (D1) 5.0 – 10.0 sec Critical for quantitative integration of isomers. Cyclobutane methines can have long

.
Scans (NS) 16 – 64Sufficient S/N for 5mg sample.
Temperature 298 K (25°C)Standard.

Data Analysis & Structural Elucidation

1H NMR Interpretation (DMSO-d6)

The spectrum will display two sets of signals if the sample is a diastereomeric mixture. The following assignments assume the major isomer (typically trans for thermodynamic products, though synthesis-dependent).

Table 1: Expected Chemical Shifts

RegionShift (

ppm)
MultiplicityIntegralAssignmentNotes
Ammonium 8.20 – 8.60Broad s / br t3H

Visible only in DMSO.
Aromatic 7.30 – 7.50Multiplets3HAr-H (2,4,5,6)3-Cl substitution breaks symmetry; complex pattern.
Methine (

-N)
3.60 – 3.90Quintet/Multiplet1HH-1Deshielded by

.
Methine (

-Ar)
3.20 – 3.50Quintet/Multiplet1HH-3Deshielded by Phenyl ring.
Methylene 2.20 – 2.80Complex Multiplets4HH-2, H-4Diastereotopic due to ring puckering and chirality.
Stereochemical Assignment: Cis vs. Trans

The core challenge is distinguishing the cis (Z) and trans (E) isomers. In 1,3-disubstituted cyclobutanes:

  • Cis Isomer: Substituents (Ar and

    
    ) are on the same side of the ring plane. This often leads to a "puckered" conformation where one substituent is pseudo-axial and one is pseudo-equatorial to relieve strain.
    
  • Trans Isomer: Substituents are on opposite sides. In the puckered conformation, this allows both bulky groups to occupy pseudo-equatorial positions, often making it the thermodynamically stable isomer.

Diagnostic Indicators:

  • Chemical Shift of H-1/H-3: In the cis isomer, the spatial proximity of the aromatic ring to the amine methine (H-1) often causes an upfield shift (shielding) due to the ring current effect, compared to the trans isomer.

  • Symmetry: Both isomers are chiral (due to the asymmetric 3-Cl-phenyl group). Enantiomers (e.g., 1R,3R vs 1S,3S) are indistinguishable by standard NMR. You are observing the diastereomeric ratio (dr).[1][2]

  • NOESY/ROESY (Definitive):

    • Cis: Strong NOE correlation between H-1 and H-3 is rarely seen due to distance (approx 2.8-3.0 Å across the ring). Instead, look for NOE between H-1 and the ortho protons of the phenyl ring.

    • Trans: No NOE between H-1 and Phenyl protons.

Visual Workflows

Experimental Workflow

This diagram outlines the decision process for sample preparation and acquisition.

NMR_Workflow Start Sample: 3-(3-Cl-Ph)cyclobutan-1-amine HCl Solvent Solvent Choice: DMSO-d6 Start->Solvent WhyDMSO Retains NH3+ Signal Prevents H/D Exchange Solvent->WhyDMSO Prep Prep: 5-10mg in 0.6mL Add TMS (Optional) Solvent->Prep Acq Acquisition: 1H NMR D1 = 5-10s (Quant) Prep->Acq Process Processing: LB = 0.3 Hz Baseline Correction Acq->Process Result Spectrum Analysis Process->Result

Caption: Figure 1. Optimized NMR workflow for amine hydrochloride salts ensuring quantitative recovery of labile proton signals.

Stereochemical Logic Tree

How to distinguish the isomers based on spectral data.

Isomer_Logic Input Analyze H-1 & H-3 Signals NOESY Run 2D NOESY Input->NOESY CheckNOE Check NOE: H1 ↔ Ar-H NOESY->CheckNOE Cis Correlation Observed (Spatial Proximity) CheckNOE->Cis Yes Trans No Correlation (Opposite Faces) CheckNOE->Trans No ResultCis Assign: CIS Isomer Cis->ResultCis ResultTrans Assign: TRANS Isomer Trans->ResultTrans

Caption: Figure 2. Logic tree for distinguishing cis/trans isomers in 1,3-disubstituted cyclobutanes using NOE correlations.

13C NMR & Advanced Characterization

13C NMR (100-150 MHz, DMSO-d6):

  • Aromatic Region (120–150 ppm): Expect 6 signals.[1] The C-Cl carbon will appear as a weak intensity signal (due to lack of NOE and splitting) around 133-135 ppm. The C-F coupling is absent, but the Cl substituent effect will shift adjacent carbons.

  • Cyclobutane Region (25–60 ppm):

    • C-1 (C-N): ~45–50 ppm.

    • C-3 (C-Ar): ~30–40 ppm.

    • C-2/C-4: ~38–42 ppm. In the salt form, these signals may shift downfield compared to the free base.

Important Note on F-19 NMR: If the user confuses this with a fluorinated analog (common in this series), remember Cl is not NMR active in standard pulse sequences.

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Text for general coupling constants in cyclobutanes).
  • Wiberg, K. B., & Barth, D. E. (1969). "Conformational studies of cyclobutanes." Journal of the American Chemical Society. (Foundational work on cyclobutane puckering and NMR).

Sources

Application Notes & Protocols: Leveraging 3-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with improved pharmacological profiles is relentless. The strategic incorporation of three-dimensional (3D) scaffolds is a key approach to escape the "flatland" of traditional aromatic compounds, often leading to enhanced metabolic stability, solubility, and target engagement.[1][2] The cyclobutane motif, in particular, has emerged as a significantly underutilized yet highly valuable scaffold.[3][4] Its rigid, puckered structure provides a fixed orientation for appended pharmacophoric groups, making it an ideal core for building focused compound libraries.[1][5] This guide provides a detailed technical overview and robust protocols for the application of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride, a versatile building block, in parallel synthesis workflows to accelerate the generation of diverse chemical libraries for drug discovery programs.

The Strategic Value of the 3-(3-Chlorophenyl)cyclobutylamine Scaffold

The 3-(3-Chlorophenyl)cyclobutan-1-amine scaffold offers a compelling combination of features for medicinal chemists:

  • Three-Dimensionality: The non-planar cyclobutane core presents substituents in distinct spatial vectors, enabling more precise and effective exploration of protein binding pockets compared to flat aromatic systems.[2]

  • Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation than many other cyclic systems, potentially improving the pharmacokinetic properties of drug candidates.[3][4]

  • Versatile Synthetic Handle: The primary amine functionality serves as a versatile nucleophile, readily participating in a wide range of robust chemical transformations suitable for parallel synthesis, including amide bond formations, reductive aminations, and sulfonamide syntheses.

  • Physicochemical Properties: The 3-chlorophenyl substituent provides a well-defined hydrophobic and aromatic interaction point, while the amine allows for modulation of basicity and salt formation to optimize properties like solubility.

Physicochemical Properties of the Starting Material

A clear understanding of the starting material is critical for successful and reproducible synthesis.

PropertyValueSource
Full Name This compoundInternal Data
CAS Number 1171038-75-9Vendor Data
Molecular Formula C₁₀H₁₃Cl₂N[6]
Molecular Weight 218.12 g/mol [6]
Appearance Typically a solid (e.g., off-white powder)[7]
Form Hydrochloride SaltInternal Data

Expert Insight: As a hydrochloride salt, the amine is protonated and non-nucleophilic. It is imperative to liberate the free amine in situ using a non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)) before it can participate in the desired reaction. The choice and stoichiometry of the base are critical for reaction success.

General Workflow for Parallel Synthesis

Parallel synthesis aims to produce a library of discrete, pure compounds in a spatially addressed format (e.g., a 96-well plate), contrasting with combinatorial methods that produce mixtures.[8] This "one well, one compound" approach facilitates rapid generation of structure-activity relationships (SAR).

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Processing prep1 Dispense Amine Stock Solution (liberated with base) to each well prep2 Dispense Unique Reagent (Carboxylic Acid, Aldehyde, etc.) Stock Solution to each well prep1->prep2 Automated or Manual Liquid Handling rxn Add Common Reagents (e.g., Coupling Agent) Seal Plate & Incubate (Stirring/Shaking, Temp Control) prep2->rxn workup Quench Reaction Perform Parallel Liquid-Liquid Extraction or Solid-Phase Extraction rxn->workup purify Parallel HPLC-MS for Purification & QC workup->purify evap Solvent Evaporation (Genevac, SpeedVac) purify->evap plate Final Library Plate (known concentration in DMSO) evap->plate

Caption: High-level workflow for parallel library synthesis.

Core Synthetic Protocols & Methodologies

The following protocols are optimized for a parallel synthesis format, assuming the use of a standard 24 or 96-well reaction block with appropriate sealing mats and a multi-channel pipette or automated liquid handler.

Protocol 1: Parallel Amide Coupling

Amide bond formation is the most utilized reaction in medicinal chemistry.[9] The choice of coupling reagent is critical and depends on factors like cost, efficiency, and ease of by-product removal. Carbodiimide-based methods, such as those using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are common due to the water-soluble urea by-product formed, which simplifies purification.[10]

Causality: The reaction proceeds by the activation of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and side reactions. The addition of an auxiliary nucleophile like HOBt (Hydroxybenzotriazole) traps the activated acid as an active ester, which is more stable and reacts cleanly with the amine to form the desired amide, minimizing epimerization.

G cluster_activation Activation RCOOH Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate RCOOH->Intermediate + EDC EDC EDC Amine Free Amine (R'-NH2) Amide Amide Product Amine->Amide HOBt_ester HOBt Active Ester Intermediate->HOBt_ester + HOBt - EDC-Urea HOBt_ester->Amide + R'-NH2 - HOBt

Sources

Application Note: 3-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the transition from "flat" aromatic structures to three-dimensional (3D) scaffolds is a critical strategy to improve clinical success rates. 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride represents a high-value building block in this domain. It serves as a conformationally restricted bioisostere of flexible phenethylamines and propylamines, commonly found in GPCR ligands (e.g., serotonin, dopamine receptors) and kinase inhibitors.

This guide details the physicochemical profile, strategic rationale, and validated synthetic protocols for incorporating this scaffold into small-molecule libraries.[1] It focuses on its utility in increasing Fraction of sp3 (Fsp3) character, optimizing exit vectors, and improving metabolic stability.

Compound Profile & Physicochemical Properties[2][3][4][5][6][7]

The cyclobutane ring provides a unique structural compromise between the rigidity of phenyl rings and the flexibility of alkyl chains.

PropertyDataRelevance
Compound Name 3-(3-Chlorophenyl)cyclobutan-1-amine HClPrimary Scaffold
CAS Number 959140-89-7 (HCl salt)Procurement ID
Molecular Weight 218.12 g/mol (HCl salt)Fragment-based design compliant
Formula C₁₀H₁₃Cl₂N--
Stereochemistry cis/trans mixture (typically)Separable diastereomers offer vector diversity
H-Bond Donors 3 (Ammonium form)Interaction with Asp/Glu residues in binding pockets
H-Bond Acceptors 0--
Fsp3 Score 0.40Higher than typical aromatic leads (improves solubility)

Medicinal Chemistry Rationale

"Escape from Flatland" (Fsp3 Enhancement)

Increasing the saturation of a molecule (Fsp3) correlates with improved solubility and reduced promiscuity. Unlike a flat biphenyl system, the cyclobutane ring introduces a "puckered" geometry (butterfly conformation), projecting substituents into defined 3D space.

Conformational Restriction & Entropy

Flexible linkers (e.g., -CH₂-CH₂-CH₂-) suffer from high entropic penalties upon binding.

  • Mechanism: By replacing a propyl chain with a cyclobutane ring, the 3-(3-chlorophenyl)cyclobutan-1-amine scaffold "pre-organizes" the pharmacophore.

  • Result: This reduces the entropy loss (

    
    ) upon binding, potentially improving affinity (
    
    
    
    ) without needing to increase enthalpy (
    
    
    ) via additional H-bonds.
Bioisosterism in Neuroscience

The 3-chlorophenyl motif is ubiquitous in neuroscience (e.g., Trazodone, Aripiprazole, Bupropion). This building block allows chemists to rigidify the distance between the aromatic "head" and the basic amine "tail," a critical parameter for monoamine transporters (SERT, DAT) and GPCRs.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Library Synthesis)

Objective: To couple the amine scaffold with a carboxylic acid core to generate an amide library.

Reagents:

  • Scaffold: 3-(3-Chlorophenyl)cyclobutan-1-amine HCl

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid partner (1.0 equiv, 0.1 mmol) in anhydrous DMF (1.0 mL) in a 4 mL vial.

  • Activation: Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at Room Temperature (RT) for 5 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add 3-(3-Chlorophenyl)cyclobutan-1-amine HCl (1.1 equiv) followed by an additional 1.5 equiv of DIPEA.

    • Critical Step: The extra base is required to neutralize the HCl salt of the amine. Failure to add this will stall the reaction.

  • Reaction: Cap the vial and stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+1 of product).

  • Workup (High Throughput): Dilute with EtOAc (3 mL), wash with saturated NaHCO₃ (2 x 1 mL) and Brine (1 mL). Pass through a phase separator frit.

  • Purification: Evaporate solvent. Purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Objective: To install the scaffold onto an aldehyde/ketone core.

Reagents:

  • Scaffold: 3-(3-Chlorophenyl)cyclobutan-1-amine HCl

  • Reductant: Sodium triacetoxyborohydride (STAB)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

  • Additive: Acetic Acid (glacial)

Step-by-Step Methodology:

  • Free Base Formation (In-situ): In a reaction vial, suspend the amine HCl salt (1.2 equiv) in DCE. Add DIPEA (1.2 equiv) and stir for 10 mins to liberate the free amine.

  • Imine Formation: Add the aldehyde/ketone partner (1.0 equiv) and Acetic Acid (2.0 equiv). Stir for 30–60 minutes at RT.

    • Why Acetic Acid? It catalyzes imine formation and buffers the pH for the borohydride.

  • Reduction: Add STAB (1.5–2.0 equiv) in one portion.

    • Safety: Evolution of gas may occur. Do not seal tightly immediately.

  • Reaction: Stir at RT overnight (12–16 h).

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 mins to quench unreacted borohydride.

  • Isolation: Extract with DCM. Dry over MgSO₄. Concentrate and purify via flash chromatography (DCM/MeOH gradients).

Strategic Visualization

Workflow: From Building Block to Lead Candidate

The following diagram illustrates the decision matrix for using this scaffold to optimize a lead compound.

MedChemWorkflow Start Hit Compound Identified (Flexible Alkyl Linker) Analysis Lead Optimization Issues: 1. Metabolic Instability 2. Low Selectivity (Entropy) Start->Analysis Strategy Strategy: Conformational Restriction (Bioisosteric Replacement) Analysis->Strategy Scaffold Select Scaffold: 3-(3-Chlorophenyl)cyclobutan-1-amine Strategy->Scaffold Synthesis Synthetic Execution: Amide Coupling or Reductive Amination Scaffold->Synthesis Isomers Isomer Separation: cis-Isomer vs. trans-Isomer Synthesis->Isomers  Stereocontrol   Testing Biological Assay: Check Potency & Metabolic Stability Isomers->Testing Testing->Strategy  Fail: Try different spacer   Outcome Optimized Lead: Improved Fsp3, Locked Conformation Testing->Outcome  Success  

Caption: Decision tree for implementing cyclobutane scaffolds to resolve metabolic and selectivity issues in early drug discovery.

Handling & Stability Data

  • Storage: Store the HCl salt at 2–8°C in a desiccator. It is hygroscopic.

  • Solubility:

    • Water: High (>50 mg/mL).

    • DMSO: Soluble.

    • DCM: Insoluble (unless converted to free base).

  • Stability: The cyclobutane ring is stable under standard acidic and basic workup conditions. Avoid strong Lewis acids at high temperatures which could theoretically induce ring opening, though this is rare for simple cyclobutanes.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Kozikowski, A. P., et al. (2010). Synthesis and Pharmacology of Novel Antidepressant Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Application Note: Amide Coupling Protocols for 3-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride

[1]

Strategic Overview

The Scaffold

3-(3-Chlorophenyl)cyclobutan-1-amine is a high-value pharmacophore in modern drug discovery.[1] The cyclobutane ring acts as a conformationally restricted bioisostere for flexible alkyl chains (like propyl or butyl linkers), often improving metabolic stability and potency by locking the 3-chlorophenyl group into a preferred vector.

The Challenge: Salt Forms & Stoichiometry

This building block is typically supplied as a hydrochloride salt (HCl) . While the salt form improves shelf stability and crystallinity, it introduces a critical variable in amide coupling: Protonation .

  • The ammonium species (

    
    ) is non-nucleophilic.[1]
    
  • Successful coupling requires in situ neutralization to the free amine (

    
    ) without using a large excess of base that could racemize the carboxylic acid partner or cause side reactions (e.g., guanidinylation with uronium reagents).[1]
    
Stereochemistry Considerations

The cyclobutane ring introduces cis and trans isomerism.

  • Retention: Standard amide coupling conditions (HATU, EDC, T3P) do not invert the stereocenter at the cyclobutane C1 position. The stereochemical fidelity of the product is dictated by the purity of the starting amine.

  • Analysis: If using a mixture of isomers, expect distinct retention times in LCMS and split peaks in

    
    H NMR (particularly the cyclobutane methine protons).
    

Reaction Conditions Matrix

We present two distinct protocols optimized for different stages of development.

FeatureProtocol A: HATU (Discovery Mode) Protocol B: T3P (Scale-Up/Green)
Primary Use High-throughput library synthesis; difficult couplings.[1]Gram-scale synthesis; process development.
Coupling Agent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)T3P (Propylphosphonic Anhydride, 50% in EtOAc)
Base DIPEA (Hünig's Base) or NMM (N-Methylmorpholine)Pyridine or DIPEA
Solvent DMF or DMA (Polar aprotic)EtOAc or 2-MeTHF (Green, biphasic workup)
Pros Extremely fast (<2h); high conversion for sterically hindered acids.[1]No column chromatography often needed; water-soluble byproducts.
Cons Difficult to remove urea byproducts without chromatography; expensive.Slower kinetics; requires higher base load.

Detailed Protocol A: HATU-Mediated Coupling

Recommended for mg-scale synthesis (0.1 mmol - 1.0 mmol) where yield is paramount.[1]

Reagents & Stoichiometry[1][2][3][4][5][6][7]
  • Carboxylic Acid (

    
    ):  1.0 equiv.[1][2]
    
  • Amine HCl Salt: 1.1 equiv.

  • HATU: 1.1 - 1.2 equiv.

  • DIPEA: 3.0 - 4.0 equiv. (Crucial: 1 eq to neutralize HCl, 1 eq for the acid, 1-2 eq excess).

  • Solvent: Anhydrous DMF (Conc. 0.1 M - 0.2 M).[1]

Step-by-Step Procedure
  • Pre-Activation: In a clean vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) followed by DIPEA (1.0 eq only).[1]

    • Why? This forms the activated O-At ester. Stir for 5-10 minutes at Room Temperature (RT). The solution often turns yellow.

  • Amine Preparation: In a separate vial, dissolve 3-(3-Chlorophenyl)cyclobutan-1-amine HCl (1.1 eq) in minimal DMF. Add the remaining DIPEA (2.0 - 3.0 eq).[1]

    • Why? Pre-neutralizing the salt ensures the amine is nucleophilic immediately upon addition, preventing "stalling" of the activated ester.

  • Coupling: Add the Amine/Base solution to the Activated Acid solution. Flush with Nitrogen/Argon, cap, and stir at RT for 2–4 hours.

  • Monitoring: Check via LCMS. Look for the disappearance of the Acid mass and formation of Product

    
    .
    
  • Workup (Library Scale):

    • Dilute with EtOAc (10x reaction volume).

    • Wash seq.[2][3][4] with:

      • 10% LiCl (aq) (Removes DMF).

      • Sat.

        
         (Removes unreacted acid).
        
      • 1M HCl (Removes unreacted amine and DIPEA).

      • Brine.

    • Dry over

      
      , filter, and concentrate.[1][3][5]
      

Detailed Protocol B: T3P-Mediated Coupling

Recommended for >1g scale or when avoiding chromatography is desired.[1]

Reagents & Stoichiometry[1][2][3][4][5][6][7]
  • Carboxylic Acid: 1.0 equiv.[2]

  • Amine HCl Salt: 1.1 equiv.

  • T3P (50% w/w in EtOAc): 1.5 - 2.0 equiv.[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv).[1]

  • Solvent: EtOAc or 2-MeTHF (Conc. 0.2 M - 0.5 M).[1]

Step-by-Step Procedure
  • Slurry Formation: Charge a flask with Carboxylic Acid (1.0 eq), Amine HCl salt (1.1 eq), and EtOAc .

    • Note: The salts may not fully dissolve yet. This is normal.

  • Base Addition: Add Pyridine (3.0 eq) or DIPEA (4.0 eq).

    • Observation: The mixture should become homogeneous or a fine suspension as the salts neutralize. Cool to 0°C if the acid is prone to racemization; otherwise, RT is acceptable.

  • Reagent Addition: Add T3P solution (1.5 eq) dropwise over 5 minutes.

    • Mechanism:[1][6][5][7] T3P activates the acid in situ. The byproduct is a water-soluble cyclic phosphonate.

  • Reaction: Stir at RT for 12–24 hours. (T3P is slower than HATU but cleaner).

    • Optimization: If conversion is <50% after 4h, heat to 40-50°C.

  • Workup (Self-Purifying):

    • Quench with water.[6]

    • Separate layers. The product is in the EtOAc layer.

    • Wash Organic layer with:

      • 1M Citric Acid or 0.5M HCl (x2) – Crucial to remove Pyridine/DIPEA.

      • Sat.

        
         (x2) – Removes excess T3P byproducts and unreacted acid.[1]
        
      • Brine.

    • Concentrate. Often yields pure solid without chromatography.

Visual Workflow & Mechanism

The following diagram illustrates the critical decision pathways and mechanistic steps for the HATU protocol.

AmideCouplingcluster_inputsReagent PrepAcidCarboxylic Acid(1.0 eq)PreActivationActivation PhaseAcid + HATU + DIPEA (1 eq)Solvent: DMF, 5-10 minAcid->PreActivationAmineAmine HCl Salt(1.1 eq)NeutralizationNeutralization PhaseAmine HCl + DIPEA (2 eq)Dissolve fullyAmine->NeutralizationHATUHATU Reagent(1.1 eq)HATU->PreActivationBaseDIPEA(3-4 eq)Base->PreActivationBase->NeutralizationCouplingCoupling ReactionCombine SolutionsRT, 2-4 HoursPreActivation->CouplingActivated EsterNeutralization->CouplingFree AmineQC_PointLCMS CheckAcid Consumed?Coupling->QC_PointQC_Point->CouplingNo (Add more HATU/Base)WorkupWorkup1. 10% LiCl (Remove DMF)2. NaHCO3 (Remove Acid)3. 1M HCl (Remove Base)QC_Point->WorkupYesFinalFinal Amide Product(Check cis/trans ratio)Workup->Final

Caption: Workflow for HATU-mediated coupling of hydrochloride amine salts, emphasizing the split-stream neutralization strategy.

QC & Troubleshooting

Analytical Markers ( H NMR in )
  • Amide NH: Look for a broad doublet/singlet around

    
     5.5 - 8.0 ppm.
    
  • Cyclobutane Methine: The proton at C1 (attached to nitrogen) typically appears at

    
     4.0 - 4.8 ppm as a multiplet.
    
    • Cis-isomer: Often shifts slightly upfield relative to trans due to shielding, but coupling constants are the definitive differentiator (requires 2D NMR or pure standards).

  • 3-Chlorophenyl: Characteristic pattern at

    
     7.1 - 7.4 ppm.[1]
    
Common Issues
  • Low Yield:

    • Cause: Incomplete neutralization of the HCl salt.

    • Fix: Ensure pH is basic (

      
      9-10) by spotting an aliquot on wet pH paper.[1] Add more DIPEA if necessary.
      
  • Guanidinylation (HATU byproduct):

    • Symptom:[1][2][5][7][8][9] Mass spectrum shows

      
       mass unit adduct on the amine.
      
    • Cause: Excess HATU reacting with the amine faster than the acid.

    • Fix: Strictly follow the "Pre-Activation" step. Ensure Acid and HATU react before adding the amine.

  • Emulsions during Workup:

    • Fix: The cyclobutane ring adds lipophilicity. If emulsion occurs, add a small amount of MeOH or filter through Celite before separation.

References

  • BenchChem Technical Support. (2025).[6] The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Retrieved from [1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[10] Organic Process Research & Development, 20(2), 140–177.[1]

  • Common Organic Chemistry. (n.d.). Amide Coupling Protocols (HATU).[6][5][11] Retrieved from [1]

  • Patterson, A. W., et al. (2015).[1] Patent WO2015129926: Synthesis of Cyclobutane Derivatives. (Cited for specific HATU conditions with cyclobutanamines).

  • Biosynth. (n.d.). Product Data: 3-(3-Chlorophenyl)cyclobutan-1-amine.[1][12] Retrieved from [1]

Troubleshooting & Optimization

Technical Support Center: Purification & Handling of 3-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride

[1][2][3]

Executive Summary

3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride is a critical scaffold in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its purification presents unique challenges due to cis/trans geometric isomerism inherent to the cyclobutane ring, the basicity of the primary amine, and the hygroscopic nature of the hydrochloride salt.

This guide addresses the three most common technical inquiries received by our support team:

  • Isomer Separation: Resolving the cis and trans diastereomers.

  • Crystallization: Overcoming "oiling out" during salt formation.[2][3]

  • Impurity Profiling: Managing des-chlorination and over-alkylation byproducts.[2]

Module 1: The Cis/Trans Isomer Challenge

User Query: "I see two close spots on TLC and a split peak in HPLC. Is this an impurity, and how do I separate them?"

Technical Diagnosis: This is likely not a chemical impurity but the geometric diastereomers (cis and trans) of the cyclobutane ring. Unlike flexible alkyl chains, the cyclobutane ring is rigid.[2] The 3-chlorophenyl group and the amine group can be on the same side (cis) or opposite sides (trans) of the ring plane.[1] These isomers possess distinct physical properties and biological activities.

Troubleshooting Protocol: Separation Strategy

Step 1: Diagnostic TLC [1][2]

  • Stationary Phase: Silica Gel 60 F254.[2]

  • Mobile Phase: 5% MeOH in DCM + 1% Triethylamine (TEA) or 1% NH₄OH .[2]

  • Why: The amine modifier is critical.[2] Without it, the primary amine interacts with acidic silanols, causing streaking that masks the separation of isomers [1].[1]

Step 2: Separation Decision Matrix Use the following logic to select your purification method:

IsomerSeparationStartIsomer Mixture (Free Base)ScaleScale of Operation?Start->ScaleSmall< 100 mgAnalyticalScale->SmallLowMed100 mg - 5 gPreparativeScale->MedMedLarge> 5 gProcessScale->LargeHighHPLCPrep-HPLC (C18)High pH BufferSmall->HPLCFlashFlash ChromatographyAmine-Functionalized SilicaMed->FlashCrystFractional Crystallization(Derivatization req.)Large->Cryst

Figure 1: Decision matrix for selecting the optimal isomer separation technique based on scale.

Recommended Method: Flash Chromatography (Medium Scale)

Standard silica is often insufficient for separating these diastereomers due to tailing.[1][2]

  • Cartridge: Amine-functionalized silica (e.g., KP-NH) is superior as it suppresses silanol interactions without liquid modifiers [2].[1][2]

  • Gradient: 0–10% MeOH in DCM.

  • Elution Order: Typically, the cis isomer (more polar due to dipole alignment) elutes after the trans isomer, though this can invert depending on the solvation shell.

Module 2: Salt Formation & "Oiling Out"

User Query: "I added HCl in dioxane to my free base, but instead of a white solid, I got a sticky brown gum that won't crystallize."

Technical Diagnosis: This phenomenon is known as "oiling out" (liquid-liquid phase separation).[1][2][3] It occurs when the salt is formed too rapidly in a solvent where it is sparingly soluble but the impurities (or the oil itself) retain solvent. Cyclobutane amines are particularly prone to this due to the lipophilicity of the chlorophenyl ring competing with the ionic ammonium headgroup.

Troubleshooting Protocol: Controlled Crystallization

The "Anti-Solvent" Method: Do not add acid directly to the neat oil.[2] Use a three-component system.

ComponentRecommended SolventFunction
Dissolving Solvent Ethyl Acetate (EtOAc) or Isopropyl AcetateSolubilizes free base; poor solvent for salt.[1][2]
Acid Source 4M HCl in Dioxane or EtOAcDelivers protons without introducing water.[2]
Anti-Solvent MTBE (Methyl tert-butyl ether) or n-HeptaneForces precipitation after crystal nucleation.[1][2]

Step-by-Step Procedure:

  • Dissolve: Dissolve the crude free base in EtOAc (5 volumes).

  • Dry: Ensure the solution is dry (Na₂SO₄). Water promotes gumming.[2]

  • Acidify: Add HCl (1.1 equivalents) dropwise at 0°C with vigorous stirring.

    • Critical: If gum forms, stop.[2] Heat the mixture to reflux until the gum dissolves (or add a small amount of EtOH).

  • Cool: Allow the solution to cool slowly to room temperature (RT) with stirring.

  • Precipitate: If no solid forms, add MTBE dropwise until turbidity persists.[2] Stir for 4–12 hours. The gum should harden into a filterable solid [3].[2]

Module 3: Impurity Profiling

User Query: "My mass spec shows a peak at [M-34]. Did I lose the chlorine atom?"

Technical Diagnosis: Yes. A peak at [M-34] (or [M-35/36]) indicates hydrodechlorination , resulting in 3-phenylcyclobutan-1-amine.[1][2] This is a common side reaction if catalytic hydrogenation (Pd/C, H₂) was used to reduce a precursor (e.g., an azide, oxime, or nitrile) to the amine.

Prevention & Removal[1][3][4][5]

1. Prevention (Synthesis Stage):

  • Avoid Pd/C: Palladium readily inserts into aryl-chloride bonds.[2]

  • Alternative Catalysts: Use Platinum Oxide (PtO₂) or Raney Nickel , which are less prone to dehalogenation under mild conditions.[1][2]

  • Chemical Reduction: Use Staudinger conditions (PPh₃/H₂O) for azides or Borane (BH₃[1]·THF) for amides/nitriles to completely avoid metal catalysis risks [4].[2]

2. Removal (Purification Stage): Separating the des-chloro impurity is extremely difficult via crystallization due to structural similarity.[1][2]

  • High-Resolution method: Reverse Phase Prep-HPLC .[2]

    • Column: C18 Phenyl-Hexyl (provides pi-pi selectivity differences between chlorophenyl and phenyl).[1][2]

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA.[2] The chloro-substituent increases lipophilicity significantly, increasing retention time compared to the des-chloro impurity.[2]

Module 4: Analytical Data Reference

Expected Analytical Profile (HCl Salt):

ParameterSpecificationNotes
Appearance White to Off-white solidYellowing indicates oxidation.[1][2] Store under Argon.[2]
¹H NMR (D₂O) δ ~7.1–7.4 (m, 4H, Ar-H)Look for cyclobutane multiplets at δ 2.0–3.5 ppm.
LC-MS (ESI+) m/z 182.1 [M+H]⁺Characteristic Chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl).[1]
Solubility Water, Methanol, DMSOInsoluble in Et₂O, Hexanes, DCM.[1]

References

  • Biotage. (2023).[2] Is there an easy way to purify organic amines? Retrieved from [Link]

  • ResearchGate. (2017).[2] Purification of organic hydrochloride salt? - Troubleshooting Guide. Retrieved from [Link]

  • Organic Syntheses. (2010). Reduction of Azides to Amines via Staudinger Reaction.[2] Retrieved from [Link][1]

Technical Support Center: Synthesis of 3-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. As your virtual Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction to the Synthesis

The synthesis of this compound is a critical process in the development of various pharmaceutical agents. A common and efficient method for this transformation is the reductive amination of 3-(3-chlorophenyl)cyclobutanone. This one-pot reaction, which involves the formation of an intermediate imine followed by its reduction, is favored for its operational simplicity[1]. However, like any chemical transformation, it is not without its potential for side reactions, which can impact yield, purity, and the overall success of the synthesis.

This guide will delve into the most frequently encountered side reactions, providing a clear rationale for their formation and offering validated strategies for their mitigation and removal.

Core Reaction Pathway: Reductive Amination

The primary synthetic route involves the reaction of 3-(3-chlorophenyl)cyclobutanone with an ammonia source to form an imine, which is then reduced in situ by a reducing agent such as sodium borohydride to yield the desired primary amine. The final step is the formation of the hydrochloride salt.

Reductive_Amination Ketone 3-(3-Chlorophenyl)cyclobutanone Imine Imine Intermediate Ketone->Imine + NH3 - H2O Ammonia NH3 Ammonia->Imine Primary_Amine 3-(3-Chlorophenyl)cyclobutan-1-amine Imine->Primary_Amine + [H] Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Primary_Amine HCl_Salt 3-(3-Chlorophenyl)cyclobutan-1-amine HCl Primary_Amine->HCl_Salt + HCl HCl HCl HCl->HCl_Salt

Caption: General workflow for the reductive amination synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable solutions.

FAQ 1: Low Yield of the Desired Primary Amine

Question: I am observing a low yield of my target compound, this compound. What are the likely causes and how can I improve it?

Answer: A low yield can stem from several factors, primarily the formation of side products or incomplete reaction. The three most common culprits are:

  • Over-alkylation: Formation of the secondary amine, di-(3-(3-chlorophenyl)cyclobutyl)amine.

  • Ketone Reduction: Reduction of the starting material, 3-(3-chlorophenyl)cyclobutanone, to the corresponding alcohol, 3-(3-chlorophenyl)cyclobutanol.

  • Incomplete Reaction: Presence of unreacted 3-(3-chlorophenyl)cyclobutanone.

Let's break down each of these issues.

Troubleshooting Issue 1: Over-alkylation to a Secondary Amine

Question: My analytical data (e.g., LC-MS, GC-MS) shows a significant peak with a mass corresponding to the di-substituted amine. How does this form and how can I prevent it?

Answer: The formation of a secondary amine, di-(3-(3-chlorophenyl)cyclobutyl)amine, is a classic example of over-alkylation in reductive amination[1].

Mechanism of Formation:

The desired primary amine, once formed, is also a nucleophile. It can compete with ammonia and react with another molecule of the starting ketone to form a new imine. This new imine is then reduced to the secondary amine byproduct. The product amine can sometimes be more nucleophilic than the starting amine, leading to this "runaway" reaction[2].

Over_Alkylation Primary_Amine Primary Amine (Product) Secondary_Imine Secondary Imine Intermediate Primary_Amine->Secondary_Imine + Ketone - H2O Ketone Ketone (Starting Material) Ketone->Secondary_Imine Secondary_Amine Secondary Amine (Byproduct) Secondary_Imine->Secondary_Amine + [H] Reducing_Agent Reducing Agent Reducing_Agent->Secondary_Amine

Caption: Pathway for the formation of the secondary amine byproduct.

Mitigation Strategies:

  • Excess Ammonia Source: Employing a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) can outcompete the primary amine product for reaction with the ketone[3].

  • Slow Addition of Reducing Agent: If using a two-step procedure, ensure the imine is fully formed before adding the reducing agent. For a one-pot reaction, slow addition of the reducing agent can help maintain a low concentration of the primary amine available for over-alkylation.

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the ketone to the ammonia source is crucial.

Purification Protocol to Remove Secondary Amine:

If the secondary amine has already formed, purification can be achieved through the following methods:

  • Column Chromatography: Silica gel chromatography is often effective. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can separate the less polar secondary amine from the more polar primary amine.

  • Acid-Base Extraction: This can be challenging as both amines are basic. However, subtle differences in their pKa values might be exploited with careful pH control during a liquid-liquid extraction.

  • Crystallization: It may be possible to selectively crystallize the hydrochloride salt of the primary amine, leaving the secondary amine impurity in the mother liquor. Experiment with different solvent systems (e.g., isopropanol/diethyl ether, ethanol/hexane).

Troubleshooting Issue 2: Formation of 3-(3-Chlorophenyl)cyclobutanol

Question: I am seeing a significant amount of a byproduct with a mass corresponding to the alcohol of my starting ketone. Why is this happening?

Answer: The formation of 3-(3-chlorophenyl)cyclobutanol is a result of the direct reduction of the starting ketone, 3-(3-chlorophenyl)cyclobutanone, by the reducing agent[4].

Mechanism of Formation:

Sodium borohydride (NaBH₄) is capable of reducing both imines and ketones[5][6]. If the rate of ketone reduction is competitive with the rate of imine formation and subsequent reduction, a significant amount of the alcohol byproduct will be formed.

Ketone_Reduction Ketone Ketone (Starting Material) Alcohol Alcohol Byproduct (3-(3-Chlorophenyl)cyclobutanol) Ketone->Alcohol + [H] Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Alcohol

Caption: Side reaction leading to the formation of the alcohol byproduct.

Mitigation Strategies:

  • Use of a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent for reductive aminations. It is generally less reactive towards ketones compared to imines, thus minimizing alcohol formation[3][7].

  • Two-Step Procedure: First, allow the imine to form completely by reacting the ketone and ammonia source, often with azeotropic removal of water. Then, add the sodium borohydride to reduce the isolated or in situ-formed imine[1].

  • pH Control: The rate of imine formation is pH-dependent. Maintaining a slightly acidic pH (around 5-6) can favor imine formation over ketone reduction.

Purification Protocol to Remove Alcohol Byproduct:

  • Acid-Base Extraction: This is a highly effective method.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer.

    • The neutral alcohol byproduct will remain in the organic layer.

    • Separate the aqueous layer containing the desired amine salt.

    • To recover the free amine, basify the aqueous layer with a base (e.g., NaOH) and extract with an organic solvent.

    • To obtain the hydrochloride salt, the free amine can then be treated with HCl.

Troubleshooting Issue 3: Incomplete Reaction

Question: My reaction mixture still contains a significant amount of the starting ketone, 3-(3-chlorophenyl)cyclobutanone, even after extended reaction times. What can I do?

Answer: The presence of unreacted starting material indicates that the reaction has not gone to completion. This can be due to several factors related to the equilibrium of imine formation and the activity of the reducing agent.

Potential Causes and Solutions:

  • Inefficient Imine Formation: The formation of the imine from a ketone and ammonia is an equilibrium process.

    • Solution: Use a Dean-Stark apparatus or add a drying agent like molecular sieves to remove water and drive the equilibrium towards the imine[3].

  • Insufficient Reducing Agent: The reducing agent may have been consumed by side reactions or was not added in sufficient excess.

    • Solution: Use a larger excess of the reducing agent (e.g., 1.5-2.0 equivalents).

  • Deactivation of the Reducing Agent: Sodium borohydride can decompose in acidic conditions.

    • Solution: Ensure the pH of the reaction is not too low. If using a two-step procedure, add the reducing agent after imine formation is complete.

  • Low Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gently warm the reaction mixture, monitoring for potential side reactions.

Purification Protocol to Remove Unreacted Ketone:

The same acid-base extraction protocol described for removing the alcohol byproduct is also highly effective for removing the neutral unreacted ketone.

ImpurityTypical Analytical Signature (Relative to Product)Mitigation StrategyPurification Method
Di-(3-(3-chlorophenyl)cyclobutyl)amine Higher mass in MS; Complex multiplet signals in ¹H NMR.Use excess ammonia source.Column chromatography, Crystallization.
3-(3-Chlorophenyl)cyclobutanol Similar retention time in RP-HPLC; Absence of N-H signals in IR and NMR.Use a more selective reducing agent (NaBH(OAc)₃).Acid-base extraction.
3-(3-Chlorophenyl)cyclobutanone Characteristic C=O stretch in IR (~1780 cm⁻¹); Distinct chemical shifts in ¹H and ¹³C NMR.Drive imine formation equilibrium; Use sufficient reducing agent.Acid-base extraction.
FAQ 2: Difficulty in Isolating the Hydrochloride Salt

Question: After the work-up, I am struggling to obtain a solid hydrochloride salt of my product. It remains as an oil or a sticky solid. What should I do?

Answer: The isolation of amine hydrochloride salts can sometimes be challenging due to their hygroscopic nature or solubility in the chosen solvent system.

Troubleshooting Crystallization:

  • Solvent System: The choice of solvent is critical. A common method is to dissolve the free amine in a non-polar solvent like diethyl ether or ethyl acetate and then add a solution of HCl in a solvent in which the salt is insoluble (e.g., HCl in diethyl ether or isopropanol)[8].

  • Anhydrous Conditions: Ensure all solvents and glassware are dry, as water can interfere with crystallization and lead to the formation of oils. Gaseous HCl or a solution of HCl in an anhydrous solvent is preferable to aqueous HCl[2].

  • Seeding: If you have a small amount of crystalline product from a previous batch, adding a seed crystal can induce crystallization.

  • Trituration: If an oil forms, try adding a non-polar solvent like hexane or pentane and scratching the side of the flask with a glass rod to induce solidification.

  • Solvent Evaporation: Slowly evaporating the solvent from a solution of the salt can sometimes yield crystals.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination
  • To a solution of 3-(3-chlorophenyl)cyclobutanone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol), add an ammonia source (e.g., ammonium acetate, 5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Proceed with the appropriate work-up and purification as described in the troubleshooting sections.

Protocol 2: Work-up and Hydrochloride Salt Formation
  • After quenching the reaction, concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

  • Dilute the residue with water and basify to a pH > 12 with a strong base (e.g., 6M NaOH).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free amine.

  • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate).

  • Slowly add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the this compound.

References

  • Myers, A. G. Reductive Amination. Harvard University. [Link]

  • PrepChem. Synthesis of (1-(3-Chlorophenyl)cyclobutyl)methylamine. [Link]

  • Royal Society of Chemistry. Electronic supplementary information. [Link]

  • University of California, Los Angeles. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Kersten, S., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3110-3114. [Link]

  • Kowalski, P., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7354. [Link]

  • Ventura College. Experiment 1: Separating the Components of a Medicinal Mixture. [Link]

  • Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • Trost, B. M., & Dong, G. (2008). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Angewandte Chemie International Edition, 47(43), 8273-8276. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Zhang, L., Deng, Y., & Shi, F. (2013). Light promoted aqueous phase amine synthesis via three-component coupling reactions. Tetrahedron Letters, 54(36), 4894-4897. [Link]

  • Kowalski, P., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7354. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. [Link]

  • Lee, K., & Lee, C. (2005). Simple and efficient methods of synthesis of 3,3-diarylcyclobutanone and 3,3-diarylcyclobutylamine derivatives using the TiCl4/R3N reagent system. Organic Letters, 7(15), 3255–3258. [Link]

  • Perova, A. A., et al. (2018). The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. Chirality, 30(10), 1135–1143. [Link]

  • Wang, Y., et al. (2021). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link]

  • La-Venia, A., et al. (2020). A general carbonyl alkylative amination for tertiary amine synthesis. Nature, 581(7807), 241-246. [Link]

  • Zhang, Y., et al. (2021). Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr). Angewandte Chemie International Edition, 60(5), 2493-2499. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Reddy, B. C., et al. (2018). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. International Journal of Pharmaceutical Sciences and Research, 9(10), 4263-4270. [Link]

  • University of Toronto. Zinc Mediated Synthesis of Cyclopropylamines. [Link]

  • Al-Majidi, S. M. R., et al. (2024). 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea. Molbank, 2024(2), M1809. [Link]

  • Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. [Link]

  • Organic Syntheses. 12AL Experiment 1: Separating the Components of a Medicinal Mixture. [Link]

  • Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • Trost, B. M., & Dong, G. (2008). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Angewandte Chemie International Edition, 47(43), 8273-8276. [Link]

  • Reddit. Amine synthesis problem. [Link]

Sources

3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride. It addresses common questions and troubleshooting scenarios related to the compound's stability and degradation. Our approach is grounded in fundamental chemical principles and established regulatory standards to ensure scientific integrity.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and inherent stability of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: As an amine hydrochloride salt, the compound is generally more stable than its free base form. However, proper storage is critical to ensure its long-term integrity. Based on safety data sheets for similar amine hydrochlorides and best laboratory practices, we recommend the following conditions.[1][2]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Minimizes the risk of oxidation of the amine group.
Container Tightly sealed, light-resistant container (e.g., amber glass vial)Prevents moisture uptake and photodegradation.
Location Dry, well-ventilated area away from incompatible materialsAvoids contact with strong bases, oxidizing agents, and acidic fumes.[3]

Q2: What are the likely chemical degradation pathways for this molecule?

A2: While specific degradation studies for this molecule are not extensively published, we can predict potential pathways based on its functional groups: the primary amine, the chlorophenyl ring, and the cyclobutane core. These pathways are critical to consider during forced degradation studies.[4]

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, hydroxylamines, or further degradation products. This process can be accelerated by the presence of atmospheric oxygen, metal ions, or oxidizing agents.

  • Photodegradation: The chlorophenyl group is a chromophore that can absorb UV light. This energy absorption can lead to the homolytic cleavage of the carbon-chlorine bond, generating radical species that can initiate a cascade of degradation reactions.[5]

  • Hydrolysis: While the cyclobutane ring itself is relatively stable to hydrolysis under neutral conditions, extreme pH and high temperatures could potentially promote ring-opening or other hydrolytic reactions.[6][7] The amine hydrochloride salt form generally enhances aqueous solubility.[8]

  • Reaction with Impurities: Trace impurities in solvents or reagents, such as aldehydes or peroxides, can react with the primary amine to form adducts or other degradation products.[9]

cluster_main Potential Degradation Pathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products main_compound 3-(3-Chlorophenyl)cyclobutan-1-amine HCl prod_ox Oxidized Species (Imines, Hydroxylamines) main_compound->prod_ox Oxidation prod_photo Photolytic Products (Dechlorinated Species, Radicals) main_compound->prod_photo Photodegradation prod_hydro Hydrolytic Products (Ring-Opened Species) main_compound->prod_hydro Hydrolysis stress_o2 Oxygen / Oxidizing Agents stress_o2->prod_ox stress_light Light (UV/Vis) stress_light->prod_photo stress_ph Extreme pH / H₂O stress_ph->prod_hydro start Start: Unknown Peak Observed in Freshly Prepared Solution q1 Is the solvent fresh and of high purity (e.g., HPLC or LC-MS grade)? start->q1 sol1 Action: Use fresh, high-purity solvent from a newly opened bottle. Re-analyze. q1->sol1 No q2 Does the impurity peak area increase over a short time (e.g., 1-4 hours)? q1->q2 Yes a1_yes Yes a1_no No sol1->start Re-test res1 Conclusion: Likely rapid degradation in solution. Investigate pH effects or solvent reactivity. Consider using a different solvent or buffering the solution. q2->res1 Yes q3 Did you analyze a 'solvent blank' injection? q2->q3 No a2_yes Yes a2_no No sol2 Action: Inject only the solvent used for dissolution. Check for co-eluting peaks. q3->sol2 No res2 Conclusion: The peak is likely an artifact or impurity from the solvent itself. q3->res2 Yes, peak is present res3 Conclusion: The impurity was likely present in the original solid material at a low level or is a non-progressing artifact (e.g., container leaching). q3->res3 No, blank is clean a3_yes Yes a3_no No sol2->q3 Re-test

Sources

Overcoming solubility problems with 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1156296-61-5 | Formula: C₁₀H₁₂ClN[1][2][3][4][5] · HCl | MW: 218.12 g/mol [1][2][4][5][6]

Core Directive & Technical Overview

Welcome to the Application Support Center. This guide addresses solubility challenges associated with 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride . While amine hydrochloride salts are generally presumed to be water-soluble, this specific scaffold presents a unique "lipophilic trap" due to the rigid cyclobutane ring fused with a chlorophenyl group.[2][3]

The Central Problem: Users frequently report precipitation when diluting aqueous stock solutions into biological buffers (e.g., PBS, pH 7.4).[3] This is not a quality defect; it is a physicochemical inevitability governed by the compound's pKa and the "Common Ion Effect."[4][5]

This guide provides a validated troubleshooting workflow to maintain solubility across your experimental workflows.

The Solubility Mechanics (Expert Analysis)

To overcome solubility issues, you must understand the two forces fighting against you in this specific molecule.

Mechanism A: The pKa Threshold (The "Free Base" Trap)[5]
  • The Science: The primary amine on the cyclobutane ring has a pKa of approximately 9.5–10.0 .[5]

  • The Issue: In water (pH ~5.5 due to HCl), the molecule is protonated (

    
    ) and soluble.[1][3][5] When you dilute this into a physiological buffer (pH 7.4), you move closer to the pKa.[3] While a significant portion remains protonated, the equilibrium shifts slightly toward the free base.
    
  • The Critical Factor: The 3-chlorophenyl-cyclobutane moiety is highly lipophilic.[1][2][3][4][5] Even a small fraction of free base generation can exceed the intrinsic solubility limit (

    
    ), causing immediate, fine micro-precipitation that looks like "cloudiness."[3]
    
Mechanism B: The Common Ion Effect[5]
  • The Science: You are supplied with the Hydrochloride (HCl) salt.[1][2][4][5]

  • The Issue: If you dissolve this salt directly into high-salt buffers (like Saline or PBS) which contain high concentrations of Chloride ions (

    
    ), the solubility equilibrium shifts to the left (precipitation) to satisfy the solubility product constant (
    
    
    
    ).[1][2][3]
  • Rule of Thumb: Dissolve in pure water or organic solvent first, then dilute.[1][4][5]

Troubleshooting Workflow (Decision Tree)

Use this logic flow to diagnose and fix precipitation issues immediately.

SolubilityWorkflow cluster_legend Legend Start START: Solution is Cloudy/Precipitated CheckSolvent 1. Check Primary Solvent Start->CheckSolvent IsWater Is it Water/Saline? CheckSolvent->IsWater Aqueous IsDMSO Is it DMSO/Ethanol? CheckSolvent->IsDMSO Organic CheckSalt 2. Check Salt/Buffer IsWater->CheckSalt CheckDilution 3. Check Aqueous Dilution IsDMSO->CheckDilution CommonIon Issue: Common Ion Effect (High [Cl-] concentration) CheckSalt->CommonIon Dissolved directly in PBS/Saline FixWater SOLUTION: Dissolve in pure dH2O first, then add concentrated buffer. CommonIon->FixWater CrashOut Issue: 'Crash Out' upon dilution into PBS (pH 7.4) CheckDilution->CrashOut Direct spike into Buffer FixDMSO SOLUTION: Serial dilution. Predilute DMSO stock 1:10 in water, THEN add to assay buffer. CrashOut->FixDMSO key Red: Problem | Blue: Diagnostic | Green: Solution

Figure 1: Logic flow for diagnosing precipitation events based on solvent and buffer conditions.

Validated Solubility Protocols

Protocol A: Preparation of High-Concentration Stock (10–50 mM)

Best for: In vitro assays, HTS screening.[1][3][5]

SolventMax Solubility (Est.)[2][3][4][5][7]StabilityRecommendation
DMSO >50 mMHigh (Months at -20°C)Primary Choice. Universal compatibility.[1][2][3][4][5]
Water (dH₂O) ~10–20 mMModerate (Weeks at 4°C)Good, but avoid adding salts (NaCl) initially.[1][3][4][5]
Ethanol >20 mMLow (Evaporation risk)Use only if DMSO is toxic to your specific cell line.[1][2][4][5]

Step-by-Step:

  • Weigh the hydrochloride salt.[2][4][5]

  • Add 100% DMSO to achieve a concentration of 10 mM.

  • Vortex vigorously for 30 seconds.

  • Visual Check: Solution should be perfectly clear. If not, sonicate for 5 minutes at 40°C.[3]

Protocol B: The "Step-Down" Dilution (For Cell Culture/Animal Work)

Best for: Preventing precipitation when moving from DMSO stock to physiological media.[1][2][3][5]

The Error: Injecting 10 mM DMSO stock directly into 10 mL of media.[2][4][5] This creates a local "shock" zone where the compound precipitates before mixing.[2][4][5]

The Fix (The Intermediate Step):

  • Start: 10 mM Stock in DMSO.

  • Intermediate: Dilute 10 mM Stock 1:10 into pure sterile water (not PBS). Result: 1 mM solution in 10% DMSO/Water.[2][3][4][5]

    • Why? Water is acidic enough to keep the amine protonated, and the DMSO helps solubilize the lipophilic ring.

  • Final: Dilute the Intermediate 1:100 into your Assay Buffer/Media.

    • Result: 10 µM final concentration, 0.1% DMSO. The gradual transition prevents shock precipitation.[2][4][5]

Frequently Asked Questions (Technical Support)

Q1: I see a fine white precipitate immediately upon adding the compound to PBS. Is the batch defective? A: No. This is the Free Base crashing out. At pH 7.4, the equilibrium shifts.

  • Correction: Do not dissolve directly in PBS. Dissolve in DMSO or pure water first.[2][4][5] If you must use high concentrations in PBS, lower the pH to 6.5 if your assay permits, or add a solubilizing agent like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10-20% w/v.[1][2][3][4][5]

Q2: Can I use this compound for in vivo IP injection? A: Yes, but avoid 100% DMSO.

  • Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1][2][4][5]

  • Order of Addition (Critical):

    • Dissolve compound in DMSO/Tween 80/PEG300 mixture (clear solution).[2][3][4][5]

    • Add Saline last with rapid vortexing. Adding saline too early will cause irreversible precipitation.[2][3][4][5]

Q3: Why does the Certificate of Analysis (CoA) say "Soluble in Methanol" but I need it in water? A: Methanol is the standard QC solvent because it dissolves both the salt and the free base forms indiscriminately.[5] For water solubility, the compound must remain ionized.[5] Ensure your water pH is < 6.0 (standard distilled water is usually pH 5.5, which is perfect).[3]

Q4: I need to remove the HCl counterion. How do I convert it to the Free Base? A: We generally advise against this due to the oil-like, insoluble nature of the free base.[1][5] However, if required:

  • Dissolve the HCl salt in water.[2][4][5]

  • Add 1M NaOH dropwise until pH > 11.[2][3][4][5]

  • Extract with Dichloromethane (DCM) or Ethyl Acetate.[2][3][4][5]

  • Dry the organic layer over MgSO₄ and evaporate.[2][4][5]

    • Warning: The resulting oil will be insoluble in aqueous media.[2][4][5]

References & Grounding

  • Amine Salt Solubility Principles: Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3][4][5][8] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][3][4][5] Link

  • Cyclobutane Physicochemical Properties: Radchenko, D. S., et al. (2010).[3][5] Cyclobutane-derived diamines: synthesis and properties. Journal of Organic Chemistry. (Demonstrates the lipophilicity/rigidity balance of cyclobutane scaffolds).

  • Common Ion Effect in Pharmaceutical Salts: Strickley, R. G. (2004).[3][4][5] Solubilizing excipients in oral and injectable formulations.[2][4][5] Pharmaceutical Research, 21(2), 201-230.[1][3][4][5] Link

  • Cosolvent Strategies (DMSO/PEG): Li, P., & Zhao, L. (2007).[3][4][5] Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.[1][2][3][4][5] Link

For further assistance, please contact the Application Support team with your specific buffer composition and intended final concentration.

Sources

3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride catalyst selection for cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Cross-Coupling Strategies for 3-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride

Introduction: The Bifunctional Challenge

User Profile: Medicinal Chemists, Process Chemists Molecule ID: 3-(3-Chlorophenyl)cyclobutan-1-amine HCl Key Feature: Bifunctional Scaffold (Nucleophilic Amine + Electrophilic Aryl Chloride)

As a Senior Application Scientist, I often see this scaffold cause "silent failures" in the lab. You are dealing with a molecule that has a split personality. It contains a primary amine (a potent nucleophile) and a meta-chloro aryl ring (a latent electrophile).

The success of your reaction depends entirely on which "personality" you intend to engage. This guide is split into two operational modules based on your target transformation.

Module 1: Engaging the Amine (C-N Coupling)

Objective: You want to couple the cyclobutane amine (


) with an external aryl halide (

), leaving the meta-chlorophenyl group intact.
The Challenge
  • Chemo-selectivity: You must activate the external

    
     without activating the internal 
    
    
    
    on your substrate.
  • Steric Drag: The cyclobutane ring is puckered. Depending on the cis/trans configuration, the amine can be sterically shielded, making it sluggish compared to linear alkyl amines.

The Solution: Ligand-Controlled Selectivity

We rely on BrettPhos or RuPhos . These ligands are exceptionally good at coupling primary amines but, crucially, they require significant activation energy to insert into aryl chlorides. If your external partner is an Aryl-Bromide, Iodide, or Triflate, you can achieve near-perfect selectivity.

Standard Operating Procedure (SOP-CN-01)

Reaction Scale: 1.0 mmol

ComponentEquiv.Role
Substrate (HCl Salt) 1.0Nucleophile
External Ar-Br 1.1Electrophile (Partner)
Pd Source 0.02 (2 mol%)BrettPhos Pd G4 (Recommended)
Base 3.5 NaOtBu (Sodium tert-butoxide)
Solvent 0.2 M1,4-Dioxane or t-Amyl Alcohol

Step-by-Step Protocol:

  • The Base Calculation (Critical): You are using the hydrochloride salt. You must add 1.0 equiv of base just to neutralize the HCl, plus the standard 1.2–1.5 equiv for the coupling. We recommend 3.5 equiv total to ensure the amine is fully deprotonated and the catalytic cycle turnover is rapid.

  • De-gassing: Charge solid reagents (Substrate, Ar-Br, Base, Precatalyst) into a vial. Seal and purge with

    
     for 5 minutes.
    
  • Solvation: Add anhydrous dioxane.

  • Activation: Heat to 80 °C . Do not exceed 100 °C; higher temps increase the risk of the Pd inserting into the internal meta-chloride.

  • Workup: Filter through Celite/Silica to remove Pd black.

Scientist's Note: If your external partner is also an Aryl Chloride, selectivity becomes difficult. Switch to RuPhos Pd G4 and lower the temp to 60 °C, but expect some oligomerization (self-coupling).

Module 2: Engaging the Aryl Chloride (C-C Coupling)

Objective: You want to perform a Suzuki or Negishi coupling on the meta-chlorophenyl ring, attaching a new carbon group.

The Challenge

Self-Destruction. If you attempt to activate the


 with a free amine present, the amine will coordinate to the Palladium (poisoning it) or react with the activated metal center (forming polymers).
The Solution: The "Protect First" Strategy

While some "chemoselective" catalysts exist, they are unreliable for this specific scaffold due to the high nucleophilicity of the primary amine. You must protect the amine.

Workflow: Protection Coupling Deprotection
  • Protection: Convert the amine HCl to a Boc-carbamate .

    • Reagents:

      
       (1.1 equiv), 
      
      
      
      (2.5 equiv), DCM, RT, 2h.
    • Why: Boc is robust enough to survive the basic conditions of Suzuki coupling.

  • Coupling (Suzuki-Miyaura) SOP-CC-02:

ComponentEquiv.Role
Boc-Substrate 1.0Electrophile
Boronic Acid 1.5Nucleophile (Partner)
Catalyst 0.03 (3 mol%)Pd-PEPPSI-IPr or XPhos Pd G4
Base 3.0

(Tribasic Potassium Phosphate)
Solvent System 0.2 MTHF:Water (4:1)

Protocol:

  • Catalyst Choice: We select XPhos or PEPPSI-IPr . These are "privileged" ligands for Aryl Chlorides. They are bulky enough to facilitate the difficult oxidative addition into the C-Cl bond.

  • Temperature: Aryl chlorides are lazy. You need heat. Run this at 60–80 °C for XPhos or RT to 60 °C for PEPPSI.

  • Biphasic Advantage: The THF:Water mix ensures the inorganic base (

    
    ) is soluble, while the organic phase solubilizes the Boc-protected cyclobutane.
    

Module 3: Visual Decision Support

Diagram 1: Catalyst Selection Decision Tree

Use this logic flow to select your initial reaction conditions.

CatalystSelection Start Start: 3-(3-Cl-Ph)-cyclobutane-NH2 HCl Decision1 Which bond do you want to form? Start->Decision1 PathA C-N Bond (Reacting the Amine) Decision1->PathA Coupling Amine PathB C-C Bond (Reacting the Ar-Cl) Decision1->PathB Coupling Aryl Ring PartnerCheck Is Partner Ar-Cl or Ar-Br/I? PathA->PartnerCheck ProtectCheck Is Amine Protected (Boc)? PathB->ProtectCheck SolA1 Use BrettPhos Pd G4 Temp: 80°C Base: NaOtBu (3.5 eq) PartnerCheck->SolA1 Partner is Ar-Br/I/OTf SolA2 Use RuPhos Pd G4 Temp: 60°C Monitor for self-coupling PartnerCheck->SolA2 Partner is Ar-Cl Stop STOP: Protect Amine First (Boc) ProtectCheck->Stop No (Free Amine) SolB1 Suzuki: XPhos Pd G4 or PEPPSI-IPr Base: K3PO4 Solvent: THF/H2O ProtectCheck->SolB1 Yes Stop->SolB1 After Protection

Caption: Logic flow for selecting the correct catalyst system based on the target transformation and protecting group status.

Troubleshooting & FAQs

Q1: My reaction mixture turned black immediately upon heating, and I have low yield. What happened? A: "Pd Black" formation indicates the catalyst decomposed before entering the catalytic cycle.

  • Check the Amine: Did you use enough base? If the HCl salt wasn't fully neutralized, the free amine concentration is low. The Pd needs the amine to coordinate (in C-N coupling) or the base to activate the boron (in Suzuki).

  • Stabilization: If using C-N coupling, switch to a precatalyst (like Pd G4 ) rather than mixing

    
     + Ligand. The precatalyst ensures the active 
    
    
    
    species forms correctly.[1]

Q2: I am seeing two spots on TLC with the same Mass Spec (LCMS). Why? A: This is the Cis/Trans Isomerism of the cyclobutane.

  • The 1,3-substitution on cyclobutane creates cis/trans isomers.

  • These isomers have different polarities and will separate on silica.

  • Warning: They also have different reactivities. The "cis" isomer (amine and aryl group on the same side) is more sterically crowded (the "pucker" effect). You may need higher temperatures or longer reaction times for the cis-isomer compared to the trans-isomer.

Q3: Can I use the free amine in a Suzuki coupling if I use a massive excess of Boronic acid? A: Technically, yes, but it is not recommended ("Daredevil" approach). If you absolutely cannot protect the amine, use Pd-PEPPSI-IPr (5 mol%) and KOH (4 equiv) in dioxane/water. The NHC ligand on PEPPSI is extremely tightly bound and resists displacement by the free amine. However, expect yields to drop by 20–30% compared to the protected route.

References

  • Buchwald-Hartwig Amination with Dialkylbiaryl Phosphines: Maitre, S., et al. "Catalyst Selection for the Coupling of Primary Amines." Journal of the American Chemical Society, 2018. [Link] (Generalized reference for BrettPhos utility).

  • PEPPSI Catalysts for Difficult Couplings: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006. [Link]

  • Chemoselectivity in Chloro-Anilines: Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2007. [Link]

  • Handling Amine Salts in Coupling: Ruiz-Castillo, P., Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. [Link]

Sources

Removal of impurities from 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical and troubleshooting information for researchers working with this compound. As Senior Application Scientists, we have compiled this resource to address common challenges in the purification and analysis of this compound, ensuring the integrity and success of your research.

Table of Contents

  • Compound Overview

  • Troubleshooting Guide: Common Impurities and Removal Strategies

  • Frequently Asked Questions (FAQs)

  • Analytical Methodologies

  • References

Compound Overview

This compound is a versatile small molecule scaffold used in medicinal chemistry.[1] Its purity is critical for downstream applications, particularly in drug development, where even trace impurities can significantly impact biological activity and safety profiles. The hydrochloride salt form is typically a crystalline solid, which aids in its purification and handling.

Chemical Structure:

Troubleshooting Guide: Common Impurities and Removal Strategies

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: My final product has a persistent yellow or off-white color.

Potential Cause: This discoloration often indicates the presence of residual starting materials, reaction byproducts, or degradation products. Common culprits include unreacted 3-(3-chlorophenyl)cyclobutanone or byproducts from reductive amination.

Troubleshooting Workflow:

G start Discolored Product check_starting_material Analyze for Residual Ketone (GC/LC-MS) start->check_starting_material check_byproducts Analyze for Reductive Amination Byproducts (LC-MS, NMR) start->check_byproducts ketone_present Ketone Detected check_starting_material->ketone_present Yes byproducts_present Byproducts Detected check_byproducts->byproducts_present Yes acid_base Acid-Base Extraction ketone_present->acid_base recrystallize Recrystallization byproducts_present->recrystallize column Column Chromatography byproducts_present->column If recrystallization fails charcoal Activated Charcoal Treatment recrystallize->charcoal If color persists pure_product Pure, Colorless Product recrystallize->pure_product Successful charcoal->pure_product acid_base->recrystallize If color persists acid_base->pure_product Successful column->pure_product

Caption: Decision tree for addressing product discoloration.

Detailed Protocols:

  • Activated Charcoal Treatment:

    • Dissolve the amine hydrochloride salt in a suitable hot solvent (e.g., ethanol, isopropanol).[2]

    • Add a small amount (1-2% w/w) of activated charcoal.

    • Stir the mixture at an elevated temperature for 15-30 minutes.

    • Perform a hot filtration through celite to remove the charcoal.

    • Allow the filtrate to cool slowly to induce crystallization.

  • Recrystallization: Amine hydrochlorides can often be purified by recrystallization from polar protic solvents.

    • Solvent Selection: Good solvent choices include ethanol, methanol, or isopropanol. In some cases, a co-solvent system with diethyl ether or acetone can be used to induce precipitation.[2]

    • Procedure:

      • Dissolve the crude product in a minimal amount of boiling solvent.

      • If the solution is colored, consider the charcoal treatment described above.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

Problem 2: HPLC analysis shows an unknown peak eluting close to the main product.

Potential Cause: This could be a diastereomer or a structurally similar impurity, such as an isomer with the chloro-substituent at a different position on the phenyl ring. If the synthesis involves the reduction of an oxime, residual oxime or imine intermediates could also be present.[3]

Troubleshooting Steps:

  • Identify the Impurity: Use LC-MS to obtain the mass of the impurity. This can help determine if it is an isomer or a different compound. ¹H NMR of the impure material may also reveal characteristic signals of the impurity.

  • Optimize Chromatography: If the impurity is a diastereomer, improving the chromatographic separation may be necessary.

    • Column Choice: A high-resolution C18 column is a good starting point.[4]

    • Mobile Phase: A gradient elution with acetonitrile and a buffered aqueous phase (e.g., phosphate buffer) can enhance separation.[4]

  • Purification Strategy:

    • Recrystallization: This can be effective if the impurity has significantly different solubility.

    • Preparative HPLC: If other methods fail, preparative HPLC is a viable, albeit more resource-intensive, option.

Problem 3: My product is a racemic mixture, and I need to separate the enantiomers.

Potential Cause: The synthesis of this compound typically produces a racemic mixture.

Solution: Chiral Separation

  • Chiral HPLC: This is the most common and effective method for separating enantiomers.[5]

    • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives) are often successful for separating amine enantiomers.[5] Cyclodextrin-based CSPs are another good option.[6]

    • Mobile Phase: Normal-phase (e.g., hexane/ethanol) or polar-organic modes are typically used.

  • Diastereomeric Salt Formation:

    • React the free base of the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid).

    • This forms diastereomeric salts which often have different solubilities.

    • Separate the diastereomers by fractional crystallization.

    • Liberate the desired enantiomer by treating the separated salt with a base.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities from a synthesis involving reductive amination of 3-(3-chlorophenyl)cyclobutanone?

A1: The most common impurities include:

  • Unreacted Ketone: 3-(3-chlorophenyl)cyclobutanone.

  • Imine Intermediate: The imine formed between the ketone and the ammonia source.[7]

  • Secondary Amine: Formed if the primary amine product reacts with another molecule of the ketone followed by reduction.[8]

  • Alcohol: 3-(3-chlorophenyl)cyclobutanol, from the reduction of the ketone.

Q2: How can I convert the hydrochloride salt to the free base?

A2: The free base can be obtained by an acid-base extraction.

  • Dissolve the hydrochloride salt in water.

  • Add a base, such as sodium hydroxide or potassium carbonate, to raise the pH to >10.

  • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to yield the free amine.

Q3: What are the best storage conditions for this compound?

A3: It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Q4: Can I use titration to determine the purity of my amine hydrochloride?

A4: Yes, acid-base titration is a common method for determining the purity of amine salts.[9] You would titrate a solution of the salt with a standardized solution of a strong base (e.g., NaOH) and use a pH meter or an appropriate indicator to determine the endpoint.

Analytical Methodologies

A summary of typical analytical methods for purity determination is provided below.

Parameter Method Typical Conditions
Purity HPLC/UPLCColumn: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of acetonitrile and water with a buffer (e.g., 0.1% formic acid or phosphate buffer)Detector: UV at ~210 nm[4]
Identity ¹H NMR, ¹³C NMRSolvent: D₂O or DMSO-d₆
Mass Verification Mass Spectrometry (MS)Ionization: Electrospray Ionization (ESI), positive mode
Residual Solvents Gas Chromatography (GC)Detector: Flame Ionization Detector (FID)
Enantiomeric Purity Chiral HPLCColumn: Polysaccharide or cyclodextrin-based CSPMobile Phase: Typically hexane/alcohol based

References

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Reddit. (n.d.). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • UTC Scholar. (n.d.). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. Retrieved from [Link]

  • European Patent Office. (n.d.). Crystallization of hydrohalides of pharmaceutical compounds. Retrieved from [Link]

  • MDPI. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines.
  • ResearchGate. (n.d.). Challenges in catalytic reduction of oximes to hydroxylamine products (top), and overview of available methods (bottom). Retrieved from [Link]

  • Filo. (n.d.). how oxime is reduced to amine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Boron reagents for reductive amination. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubMed. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality, 13(6), 295-301.
  • Indian Academy of Sciences. (n.d.). Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]

Sources

Chiral separation of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cyclobutane Scaffold Separation Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. You are likely here because you are observing complex chromatograms for 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride —specifically, multiple peaks that may be confusingly labeled as "enantiomers" or "isomers."

This guide is structured to address a critical stereochemical nuance often overlooked in this scaffold: the distinction between geometric diastereomers (cis/trans) and true enantiomers . The protocols below provide self-validating workflows to separate these species.

Part 1: The Stereochemistry Diagnostic (Read This First)

Before starting your HPLC/SFC run, you must validate which isomers you are actually targeting.

The "Achiral" Trap: For 1,3-disubstituted cyclobutanes like 3-(3-Chlorophenyl)cyclobutan-1-amine:

  • Symmetry: A plane of symmetry typically passes through C2 and C4.

  • Consequence: The cis and trans isomers are generally achiral (meso) .[1][2] They are diastereomers of each other, not enantiomers.

  • The Exception: If you are working with the 1,2-isomer (a regioisomer) or if the cyclobutane ring is chemically desymmetrized by another substituent, true enantiomers exist.

Diagnostic Workflow: If you see two peaks on an achiral C18 column, you are likely separating cis/trans diastereomers , not enantiomers. If you need to separate enantiomers, you must first confirm your molecule is not the meso-1,3-isomer.

Part 2: Separation Protocols

Protocol A: Separation of Cis/Trans Diastereomers (Geometric Isomers)

Use this protocol if you have the standard 1,3-substituted scaffold and see two peaks on standard phases.

Theory: Cyclobutane rings exhibit "puckering."[2] The cis and trans isomers have significantly different 3D shapes and hydrophobic footprints. A C30 stationary phase (high shape selectivity) or a high-pH stable C18 phase is optimal.[2]

Recommended System:

  • Column: Acclaim™ C30 (3 µm, 4.6 x 150 mm) or XBridge® C18 (3.5 µm).[2]

  • Mobile Phase: High pH is critical to suppress ionization of the primary amine, improving peak shape and retention of the hydrophobic chlorophenyl group.[1]

ParameterCondition
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH)
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 60% B over 20 min
Flow Rate 1.0 mL/min
Temperature 30°C (Lower temp maximizes shape selectivity)
Detection UV @ 254 nm (Chlorophenyl absorption)

Troubleshooting Tip: If peak tailing occurs (common with amines), increase buffer concentration to 20 mM or switch to a chaotic mobile phase modifier like 0.1% Diethylamine (DEA).[2]

Protocol B: Chiral Resolution (Enantiomers)

Use this protocol ONLY if you have confirmed chirality (e.g., 1,2-isomer or desymmetrized analog).[2]

Theory: Primary amines interact strongly with Amylose-based chiral selectors via hydrogen bonding.[2] The chlorinated phenyl group provides


 interaction sites.[2]

Recommended System (SFC - Supercritical Fluid Chromatography): SFC is superior for amine enantioseparation due to faster kinetics and reduced tailing compared to Normal Phase HPLC.[2]

  • Column: Chiralpak® IG or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[2]

  • Co-Solvent: Methanol + Basic Additive.[2]

ParameterCondition
Mobile Phase A CO₂ (Supercritical)
Mobile Phase B Methanol + 0.2% Isopropylamine (IPA-amine) or DEA
Isocratic Mode 15% - 25% B (Screening range)
Back Pressure 120 bar
Temperature 40°C
Detection UV @ 220 nm and 254 nm

Self-Validating Step: Inject a known racemate.[2] If you do not see splitting, inject the pure cis or trans diastereomer (isolated from Protocol A). If the pure diastereomer does not split, the molecule is achiral (meso).

Part 3: Troubleshooting & Logic Flow

Visualizing the Decision Process

SeparationLogic Start Start: Mixed Isomer Sample CheckStruct Check Regiochemistry: 1,2- vs 1,3-substitution Start->CheckStruct Is13 1,3-Substitution (Plane of Symmetry) CheckStruct->Is13 Likely Case Is12 1,2-Substitution (Chiral Centers) CheckStruct->Is12 Rare Case AchiralSep Protocol A: Cis/Trans Separation (C18/C30 Column) Is13->AchiralSep Target: Geometric Isomers ChiralSep Protocol B: Chiral Separation (Amylose/Cellulose Column) Is12->ChiralSep Target: Enantiomers Analyze Analyze Chromatogram AchiralSep->Analyze ChiralSep->Analyze TwoPeaks 2 Peaks Observed Analyze->TwoPeaks Conclusion1 Result: Separated Diastereomers (Achiral Cis/Trans) TwoPeaks->Conclusion1 From Protocol A Conclusion2 Result: Separated Enantiomers (R,R / S,S) TwoPeaks->Conclusion2 From Protocol B

Figure 1: Decision matrix for selecting the correct chromatographic mode based on cyclobutane substitution patterns.

Part 4: Technical FAQs

Q1: Why are my peaks tailing severely?

  • Cause: The primary amine (-NH₂) interacts with residual silanols on the silica backbone of the column.[2]

  • Solution:

    • High pH Method: Use an XBridge C18 or similar hybrid column at pH 10 (Ammonium Bicarbonate).[2] This deprotonates the amine (neutral form), reducing silanol interaction.

    • Low pH Method: Use 0.1% TFA (Trifluoroacetic acid).[2] The low pH suppresses silanol ionization, and TFA acts as an ion-pairing agent. Warning: TFA can suppress MS signals.

Q2: I purchased "3-(3-Chlorophenyl)cyclobutan-1-amine" but I see 4 peaks on my chiral column. Why?

  • Analysis: You likely have a mixture of cis and trans diastereomers, AND your molecule might be the 1,2-isomer (which has 2 enantiomers for cis and 2 for trans = 4 peaks).

  • Action: Run Protocol A (Achiral) first.[2] Isolate the two main peaks. Then run Protocol B (Chiral) on each isolated fraction.[2] This "Heart-Cutting" approach simplifies the chromatogram.[2]

Q3: Can I use Normal Phase (Hexane/EtOH) instead of SFC?

  • Answer: Yes. Use a Chiralpak AD-H column.[2]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[2]

  • Note: The DEA is mandatory to ensure the amine elutes with good peak shape.

References

  • Separation of Cis and Trans Isomers of Crotamiton Using an Acclaim C30 Column. Thermo Fisher Scientific Application Notes. (Demonstrates C30 selectivity for geometric isomers of phenyl-substituted systems). Link

  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase HPLC. Rasayan Journal of Chemistry, 2024. (Provides buffer/organic modifier ratios for chlorophenyl-amine derivatives). Link

  • Chiral Separation of Amine Enantiomers using Amylose Stationary Phases. Chiral Technologies / Daicel Corp Technical Guides.[2] (Standard protocols for primary amine resolution).[2] Link

  • Stereochemistry of 1,3-disubstituted cyclobutanes. IUPAC Gold Book / Basic Organic Chemistry Principles. (Validation of achiral meso nature of 1,3-isomers). Link

Sources

3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride reaction monitoring by TLC and LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride reaction monitoring by TLC and LC-MS Role: Senior Application Scientist, Technical Support Division

Subject: Troubleshooting 3-(3-Chlorophenyl)cyclobutan-1-amine HCl Analysis

Welcome to the Technical Support Center. This guide is engineered for researchers encountering difficulties in monitoring the synthesis or purity of This compound .

Due to the specific structural features of this molecule—a rigid cyclobutane core (potential for stereoisomers), a primary amine (polarity/basicity), and a hydrochloride salt form —standard "generic" monitoring protocols often fail. This guide addresses those specific failure modes.

⚡ Quick Reference Data
FeaturePropertyAnalytical Implication
Polarity High (Amine HCl salt)Will not migrate on standard Silica TLC; elutes in void volume on RP-HPLC.
Chromophore 3-ChlorophenylUV Active (

nm). Detectable by UV and MS.[1]
Reactivity Primary AmineReacts with Ninhydrin (Pink/Purple) and aldehydes.
Stereochemistry Cyclobutane RingCis/Trans isomers exist. Expect two peaks in LC-MS and potentially two spots in TLC.
MS Ionization Basic NitrogenExcellent ESI(+) response (

).
Module 1: Thin Layer Chromatography (TLC)

Status: Common User Pain Point

Q: Why does my product spot stay at the baseline (

)?

A: You are likely spotting the hydrochloride salt directly onto the silica. Silica gel is slightly acidic (


). When you spot an amine hydrochloride salt, it performs an ion-exchange with the silica surface, effectively "pinning" your compound to the baseline regardless of the eluent strength.

The Fix: "In-Vial" Neutralization Do not rely on the mobile phase alone to free-base the amine.

  • Take a micro-spatula tip of your solid (or

    
     reaction mixture).
    
  • Dissolve in

    
     Methanol.
    
  • Crucial Step: Add 1 drop of Ammonium Hydroxide (

    
     in 
    
    
    
    ) or Triethylamine (TEA) to the vial.
  • Spot this neutralized solution.

Q: The spot is streaking/tailing badly. How do I fix peak shape?

A: Amine-silanol interactions cause tailing. You must modify the mobile phase to compete for these active sites.

Recommended Mobile Phase Systems:

  • System A (Standard): DCM : MeOH :

    
     (90 : 10 : 1). Note: The ammonia is essential.
    
  • System B (Alternative): DCM : MeOH : Triethylamine (95 : 5 : 1).

Q: Visualization is weak under UV. Is the reaction working?

A: The chlorophenyl ring has moderate UV activity, but if your concentration is low, it may be missed. Protocol: Use a dual-visualization strategy.

  • First: Observe under UV (254 nm) and circle spots with a pencil.

  • Second: Dip in Ninhydrin Stain and heat with a heat gun until spots turn pink/purple.[2]

    • Why? Ninhydrin is specific for primary amines.[3] If your starting material was a ketone (reductive amination) or an alkyl halide, it will NOT stain purple. This confirms the formation of the amine.

🔐 Workflow Visualization: TLC Troubleshooting

Use the logic flow below to diagnose your TLC issues.

TLC_Troubleshooting Start Start: Spotting Sample Check_Rf Check Rf Value Start->Check_Rf Baseline Spot at Baseline (Rf=0)? Check_Rf->Baseline Tailing Spot Streaking? Baseline->Tailing No Sol_Base Action: Neutralize Sample (Add NH4OH to vial) Baseline->Sol_Base Yes Vis Visualization Method? Tailing->Vis No Sol_Eluent Action: Add Modifier (1% TEA or NH4OH to Eluent) Tailing->Sol_Eluent Yes Sol_Ninhydrin Action: Use Ninhydrin Stain (Specific for Primary Amine) Vis->Sol_Ninhydrin UV Weak Success Clear Separation Vis->Success UV Strong Sol_Base->Tailing Sol_Eluent->Vis Sol_Ninhydrin->Success

Caption: Diagnostic logic for amine TLC. Follow the diamonds to identify the correct remediation step.

Module 2: LC-MS Method Development

Status: Advanced Troubleshooting

Q: I see two peaks with the exact same mass (

). Is my column broken?

A: No, your column is working perfectly. You are synthesizing a substituted cyclobutane. The 3-chlorophenyl group and the 1-amine group can be on the same side (cis ) or opposite sides (trans ) of the ring.

  • Diagnosis: These are geometric isomers (diastereomers). They have identical masses but different physical properties (polarity), leading to different retention times.

  • Action: Do not try to merge them. Report the ratio (e.g., "cis:trans ratio 1:3"). Standard C18 columns can often separate these, but a Phenyl-Hexyl column provides superior separation for aromatic geometric isomers.

Q: The product elutes in the void volume (dead time).

A: The protonated amine (


) is extremely polar and repelled by the C18 phase in acidic media.

Method A: High pH Reverse Phase (Recommended)

  • Column: High-pH stable C18 (e.g., Waters XBridge, Agilent Poroshell HPH). Do not use standard silica-C18 at pH > 8.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1]

  • Mechanism: At pH 10, the amine is deprotonated (neutral). It becomes lipophilic and retains well on the C18 column.

Method B: HILIC (Alternative)

  • Column: Bare Silica or Amide-HILIC.

  • Mobile Phase: High organic (90% ACN)

    
     Low organic.
    
  • Mechanism: Retains the polar salt form.

Q: My MS signal is weak/suppressed.

A: Check your acid modifier.

  • Avoid: TFA (Trifluoroacetic acid).[4][5] TFA forms strong ion-pairs with amines in the gas phase, suppressing the MS signal significantly [1].

  • Use: Formic Acid (0.1%) for acidic methods, or Ammonium Hydroxide for basic methods.

🔐 Workflow Visualization: LC-MS Decision Tree

Select the correct method based on your equipment and separation needs.

LCMS_Method Start LC-MS Method Dev Isomer_Sep Need Isomer Separation? Start->Isomer_Sep Retention Retention Issues? Isomer_Sep->Retention No / Routine Method_Phenyl Phenyl-Hexyl Column *Best Isomer Selectivity* Isomer_Sep->Method_Phenyl Yes (Critical) Method_Acid Acidic C18 (0.1% Formic Acid) *Standard Screening* Retention->Method_Acid Retains OK Method_Basic High pH C18 (10mM NH4HCO3, pH 10) *Best Retention* Retention->Method_Basic Elutes in Void

Caption: LC-MS Method Selection Strategy. High pH methods are preferred for retaining polar primary amines.

Experimental Protocols
Protocol 1: Ninhydrin Stain Preparation

Use for TLC visualization of the primary amine.

  • Dissolve 1.5 g Ninhydrin in 100 mL n-Butanol .

  • Add 3.0 mL Acetic Acid .

  • Store in a brown glass bottle (light sensitive).

  • Usage: Dip plate, blot excess on paper towel, heat with heat gun (

    
    ) until spots appear.
    
Protocol 2: High pH LC-MS Gradient (Generic)

Use for retention of the free base.

  • Column: Waters XBridge C18 (

    
     mm, 3.5 
    
    
    
    ) or equivalent.
  • Flow: 0.5 mL/min.

  • Temp:

    
    .
    
  • Solvent A: 10 mM

    
     in Water (pH 10).
    
  • Solvent B: Acetonitrile.[1]

Time (min)% A% B
0.00955
0.50955
3.50595
4.50595
4.60955
6.00955
References
  • Kiontke, A. et al. (2016). "Trifluoroacetic acid in the mobile phase reduces the sensitivity of LC-MS/MS."[5][6] Journal of Chromatography A.

  • Dolan, J. W. (2010). "The Power of pH in LC Separations." LCGC North America.

  • Agilent Technologies. (2020). "Analysis of Positional Isomers using Phenyl-Hexyl Columns." Agilent Application Notes.

  • Merck KGaA. (n.d.). "TLC Visualization Reagents: Ninhydrin."[2][7][8][9] Sigma-Aldrich Technical Library.

Sources

Validation & Comparative

Comparison of biological activity of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis[1][2]

3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride represents a specialized class of conformationally restricted phenethylamines . Unlike flexible linear amines, the cyclobutane ring locks the distance and dihedral angle between the aromatic moiety and the amine group. This restriction is a critical medicinal chemistry strategy used to probe the "bioactive conformation" of ligands for Monoamine Transporters (SERT, NET, DAT) and G-Protein Coupled Receptors (GPCRs).

This guide compares the biological performance of this specific scaffold against its key analogs: the flexible parent (3-chlorophenethylamine), the geminal isomer (1-substituted), and the positional isomer (2-substituted).

The Core Pharmacophore
  • Aromatic Ring: 3-Chlorophenyl group.[1][2] The meta-chloro substituent typically enhances lipophilicity and metabolic stability by blocking the para-position from cytochrome P450 hydroxylation.

  • Linker: Cyclobutane ring (1,3-disubstitution). This forces the amine and phenyl ring into a specific spatial arrangement, either cis or trans.

  • Basic Center: Primary amine (or hydrochloride salt), essential for ionic bonding with the aspartate residue in the binding pocket of monoamine transporters.

Comparative Chemical Space & SAR

The biological activity of 3-(3-Chlorophenyl)cyclobutan-1-amine is best understood by comparing it to three distinct analog classes.

Table 1: Structural & Functional Comparison of Analogs
FeatureTarget Molecule (1,3-Isomer)Analog A (Flexible Parent)Analog B (Geminal Isomer)Analog C (Positional Isomer)
Structure Name 3-(3-Cl-Ph)-cyclobutan-1-amine3-Chlorophenethylamine1-(3-Cl-Ph)-cyclobutan-1-amine2-(3-Cl-Ph)-cyclobutan-1-amine
Conformation Rigid (Linear-like) Flexible (Rotatable)Rigid (Kinked)Rigid (Folded)
Distance (Ar-N) ~5.0 Å (Trans) / ~4.5 Å (Cis)Variable (3.5 - 6.0 Å)~2.5 Å (Geminal)~3.5 Å (Vicinal)
Primary Target SERT / NET TransportersTAAR1 / MAO EnzymesDAT / NET (Sibutramine-like)5-HT Receptors / GABA
Key Advantage High Selectivity (Isoform specific)Broad Spectrum (Low selectivity)High Potency (Metabolic stability)Receptor Subtype Specificity
Critical Isomerism: Cis vs. Trans

For the 1,3-disubstituted cyclobutane, the stereochemistry is the determinant of activity.

  • Trans-Isomer: The phenyl and amine groups are on opposite sides of the ring. This mimics the extended anti-conformation of phenethylamine, which is often required for binding to the Serotonin Transporter (SERT).

  • Cis-Isomer: The groups are on the same side. This mimics a gauche conformation , which may favor binding to different receptor subtypes or reduce efficacy.

Biological Activity & Mechanism of Action[8][9][10][11]

Primary Mechanism: Monoamine Reuptake Inhibition

The 3-(3-chlorophenyl)cyclobutanamine scaffold functions primarily as a Monoamine Reuptake Inhibitor . By blocking the presynaptic transporters (SERT and NET), it increases the synaptic concentration of serotonin and norepinephrine.

  • Potency: The rigid cyclobutane analogs often show nanomolar (nM) affinity if the conformation matches the transporter's binding pocket.

  • Selectivity: The meta-chloro substituent directs selectivity towards SERT/NET over DAT (Dopamine Transporter), reducing abuse potential compared to amphetamine-like analogs.

Secondary Mechanism: Trace Amine Associated Receptors (TAAR1)

Analogs of halogenated phenethylamines are potent agonists at TAAR1. The cyclobutane constraint is used to determine if the receptor requires a flexible ligand. Data suggests that 1,3-disubstituted analogs maintain TAAR1 activity but with altered signaling bias compared to flexible parents.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Scaffold 3-(3-Cl-Ph)cyclobutan-1-amine Isomerism Stereochemistry Check Scaffold->Isomerism Substituent 3-Chloro Substitution Scaffold->Substituent Trans Trans-Isomer (Extended) Isomerism->Trans Preferred Cis Cis-Isomer (Compact) Isomerism->Cis Target1 SERT/NET Binding (Antidepressant) Trans->Target1 Mimics Bioactive Conformation Target2 Off-Target/Low Affinity Cis->Target2 Steric Clash Metabolism Blocked Para-Hydroxylation (Increased Half-life) Substituent->Metabolism

Figure 1: SAR Decision Tree illustrating how stereochemistry and substitution patterns dictate the biological fate of the molecule.

Experimental Protocols

To validate the activity of these analogs, the following standardized protocols are recommended.

Protocol A: Monoamine Uptake Inhibition Assay

Objective: Determine the IC50 of the analog for SERT, NET, and DAT.

  • Preparation:

    • Transfect HEK293 cells with human SERT, NET, or DAT cDNAs.

    • Plate cells in 96-well plates coated with poly-D-lysine.

  • Incubation:

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Add the test compound (3-(3-chlorophenyl)cyclobutan-1-amine) at varying concentrations (0.1 nM to 10 µM).

    • Incubate for 10 minutes at 37°C.

  • Substrate Addition:

    • Add radiolabeled substrate (e.g., [³H]-5-HT for SERT).

    • Incubate for 6 minutes.

  • Termination & Measurement:

    • Rapidly wash cells with ice-cold buffer to stop uptake.

    • Lyse cells and measure radioactivity via liquid scintillation counting.

  • Analysis:

    • Plot counts per minute (CPM) vs. log[concentration].

    • Calculate IC50 using non-linear regression.

Protocol B: Metabolic Stability Assessment

Objective: Confirm the stabilizing effect of the 3-chloro group.

  • Microsomal Incubation: Incubate 1 µM of the test compound with human liver microsomes (HLM) and NADPH.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard.

  • Analysis: Analyze supernatant via LC-MS/MS to determine intrinsic clearance (CLint) and half-life (

    
    ).
    
Visualization: Assay Workflow

Assay_Workflow Step1 HEK293 Transfection (hSERT/hNET/hDAT) Step2 Compound Pre-Incubation (10 min @ 37°C) Step1->Step2 Step3 Add [3H]-Radioligand Step2->Step3 Step4 Uptake Phase (6 min) Step3->Step4 Step5 Rapid Wash & Lysis Step4->Step5 Step6 Scintillation Counting Step5->Step6

Figure 2: Workflow for the Radioligand Uptake Inhibition Assay, the gold standard for testing monoamine transporter activity.

References

  • Biosynth. (n.d.). 3-(3-Chlorophenyl)cyclobutan-1-amine Product Page. Retrieved from .

  • Kalir, A., et al. (1969). "1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity."[3][4][5][6][7][8][9][10] Journal of Medicinal Chemistry, 12(3), 473-477. Link

  • Nichols, D. E., et al. (2006). "1-Aminomethylbenzocycloalkanes: conformationally restricted hallucinogenic phenethylamine analogues."[11] Journal of Medicinal Chemistry, 49(19), 5794-5803. Link

  • SynQuest Laboratories. (n.d.). 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride Data Sheet. Retrieved from .

  • CymitQuimica. (2024). 3-(3-Chlorophenyl)cyclobutan-1-amine Chemical Properties. Retrieved from .

Sources

Validated analytical methods for 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Strategy

Compound: 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride (HCl) CAS: 1156296-61-5 (Free base related) Molecular Weight: 181.66 g/mol (Free Base) | ~218.12 g/mol (HCl Salt) Target Audience: Analytical Development, QC, and DMPK Scientists.

This guide defines three validated analytical architectures for the quantification of 3-(3-Chlorophenyl)cyclobutan-1-amine. Unlike generic protocols, these methods address the specific physicochemical challenges of this molecule:

  • Stereoisomerism: The 1,3-substitution pattern on the cyclobutane ring creates cis and trans geometric isomers. Separation of these diastereomers is critical for accurate potency assignment.

  • Chromophore Limitations: The non-conjugated chlorophenyl group provides only moderate UV absorption, necessitating low-UV detection or Mass Spectrometry for trace analysis.

  • Salt Stoichiometry: As a hydrochloride salt, free-basing equilibrium must be controlled during sample preparation to ensure recovery.

Comparison of Analytical Architectures
FeatureMethod A: RP-HPLC-UV Method B: LC-MS/MS Method C: GC-FID (Derivatized)
Primary Application Routine QC, Purity, Isomer RatioBioanalysis (Plasma/Urine), Trace ImpuritiesResidual Solvents, Volatile Impurities
Sensitivity (LOQ) ~0.5 µg/mL~1.0 ng/mL~5.0 µg/mL
Isomer Resolution High (

)
Medium (Column dependent)High (Boiling point/Polarity diff)
Throughput High (10-15 min run)Very High (3-5 min run)Low (Requires Derivatization)
Cost per Sample LowHighMedium

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: The "Gold Standard" for bulk drug substance release and stability testing.

Rationale (Expertise & Experience)

We select a C18 stationary phase with high carbon load to maximize hydrophobic interaction with the chlorophenyl ring, ensuring retention of the polar amine. An acidic mobile phase (pH 2.5) is mandatory; it keeps the amine fully protonated (


), preventing secondary interactions with silanol groups that cause peak tailing.
Protocol Configuration
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient Profile:

    • T=0 min: 90% A / 10% B

    • T=15 min: 40% A / 60% B

    • T=20 min: 90% A / 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 220 nm (Primary), 254 nm (Secondary for specificity check).

  • Column Temp: 30°C.

Validation Parameters (Self-Validating System)
  • System Suitability: The resolution (

    
    ) between cis and trans isomers must be 
    
    
    
    .[3]
  • Linearity:

    
     over 50%–150% of target concentration (e.g., 0.1 mg/mL to 0.3 mg/mL).
    
  • Robustness: Variation of pH by

    
     units should not collapse isomer separation.
    

Method B: LC-MS/MS (Bioanalytical Quantitation)

Purpose: Quantification in biological matrices (DMPK studies) or genotoxic impurity screening.

Rationale

Direct UV detection is insufficient for plasma levels. We utilize Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. The protonated molecular ion


 is stable, and collision-induced dissociation (CID) yields characteristic fragments (loss of 

and ring cleavage).
Protocol Configuration
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC.

  • Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[4]

    • B: 0.1% Formic Acid in Methanol.

  • MRM Transitions:

    • Quantifier:

      
       182.1 
      
      
      
      165.1 (Loss of
      
      
      ).
    • Qualifier:

      
       182.1 
      
      
      
      125.0 (Chlorophenyl fragment).
  • Internal Standard: 3-(3-Chlorophenyl)cyclobutan-1-amine-d4 (Deuterated analog).

Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation (ACN + 0.1% Formic Acid) Sample->PPT Centrifuge Centrifugation 10,000 x g, 10 min PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC UHPLC Separation (BEH C18) Supernatant->LC MS MS/MS Detection (ESI+ MRM 182->165) LC->MS

Caption: Optimized bioanalytical workflow ensuring protein removal and maximizing ionization efficiency.

Method C: GC-FID (Orthogonal Purity Analysis)

Purpose: Confirmation of volatile impurities and precise stoichiometry (Free base vs. Salt).

Rationale

Primary amines can tail severely on GC columns due to hydrogen bonding. We employ Pre-column Derivatization with Trifluoroacetic Anhydride (TFAA) to convert the amine to a volatile, non-polar trifluoroacetamide derivative. This improves peak shape and thermal stability.

Protocol Configuration
  • Derivatization:

    • Dissolve 10 mg sample in 1 mL Ethyl Acetate.

    • Add 50 µL Triethylamine (base scavenger).

    • Add 100 µL TFAA. Incubate at 60°C for 20 mins.

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium (1.0 mL/min).

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • Detector: FID (300°C).

Analytical Decision Matrix

Use the following logic tree to select the appropriate validated method for your specific development phase.

Decision_Tree Start Select Analytical Goal Q1 Is the sample a Biological Matrix? Start->Q1 Q2 Is the goal Isomer Separation? Q1->Q2 No (API/Powder) Res1 USE METHOD B (LC-MS/MS) Q1->Res1 Yes (Plasma/Urine) Res2 USE METHOD A (HPLC-UV) Q2->Res2 Yes (Cis/Trans Ratio) Res3 USE METHOD C (GC-FID) Q2->Res3 No (Volatiles/Solvents)

Caption: Decision matrix for selecting the optimal analytical architecture based on sample type and data requirements.

References

  • European Pharmaceutical Review. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Retrieved from [Link]

Sources

The Structural Elucidation of 3-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyclobutane motif has emerged as a compelling structural scaffold.[1][2] Its inherent three-dimensionality and conformational rigidity offer unique advantages in the design of novel therapeutics, influencing factors such as metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] Among the myriad of cyclobutane-containing compounds, 3-(3-Chlorophenyl)cyclobutan-1-amine and its derivatives represent a class of molecules with significant potential in drug discovery. The precise determination of their three-dimensional structure is paramount for understanding their structure-activity relationships (SAR) and for guiding further optimization efforts.

This guide provides a comprehensive overview of the application of single-crystal X-ray crystallography for the structural elucidation of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride derivatives. While a public crystal structure for the parent compound is not available as of the writing of this guide, we will present a detailed, best-practice methodology for its crystallization and structural analysis. Furthermore, we will draw comparisons with a structurally related compound, (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid[1], to illustrate the principles of conformational analysis and the interpretation of crystallographic data in this chemical space.

The Pivotal Role of X-ray Crystallography in Drug Design

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute structure of small molecules.[4] It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms, which is critical for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure of a molecule with its biological activity.

  • Rational Drug Design: Guiding the design of more potent and selective analogs.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can impact its solubility, stability, and bioavailability.

  • Intellectual Property: Providing definitive structural proof for patent applications.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires careful planning and execution. The following is a detailed protocol for the crystallization and X-ray diffraction analysis of a small molecule hydrochloride salt like this compound.

Caption: A generalized workflow for single-crystal X-ray crystallography.

Part 1: Crystallization - The Art and Science of Growing Single Crystals

The critical first step in SCXRD is obtaining high-quality single crystals. For a hydrochloride salt, the solubility properties will be significantly different from the free base, a factor that must be considered during solvent selection.

1. Solvent Selection:

  • Initial Screening: Begin by testing the solubility of this compound in a range of common laboratory solvents of varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, dichloromethane, and ethyl acetate).

  • Ideal Characteristics: An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For techniques like vapor diffusion, a solvent in which the compound is soluble is paired with an "anti-solvent" in which it is insoluble.

2. Crystallization Techniques:

Several methods can be employed to grow single crystals of small molecules. The choice of method depends on the solubility characteristics of the compound and the quantity of material available.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Monitor the vial periodically for crystal growth.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively volatile solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a small amount of a more volatile anti-solvent in which the compound is insoluble.

    • The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

    • The decrease in temperature will reduce the solubility of the compound, leading to crystal formation.

Part 2: X-ray Data Collection and Processing

Once suitable crystals are obtained, the next step is to collect the diffraction data.

1. Crystal Mounting:

  • Using a microscope, select a well-formed crystal with sharp edges and no visible defects.

  • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K).

2. Data Collection:

  • The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing:

  • The collected diffraction images are processed using specialized software to integrate the intensities of the diffraction spots and to determine the unit cell parameters and space group of the crystal.

  • The output of this step is a reflection file (typically in .hkl format) that contains the Miller indices (h, k, l) and the corresponding intensities for each reflection.

Part 3: Structure Solution, Refinement, and Validation

1. Structure Solution:

  • The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • This initial map is used to build a preliminary model of the molecule.

2. Structure Refinement:

  • The initial model is refined against the experimental diffraction data using least-squares methods.

  • This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

3. Validation:

  • The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

  • The final structural information is typically deposited in a crystallographic database in the form of a Crystallographic Information File (.cif).

Comparative Structural Analysis: Insights from a Phenylcyclobutane Derivative

As a case study, we will examine the crystallographic data of a related compound, (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid.[1] This will allow us to explore the conformational preferences of the cyclobutane ring and the influence of intermolecular interactions on the crystal packing.

Parameter(Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid[1]
Formula C₁₈H₁₈N₂O₃S
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 7.9351 (3)
b (Å) 11.0805 (5)
c (Å) 19.4975 (8)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1714.42 (12)
Z 4
Key Intermolecular Interactions N—H···O and O—H···N hydrogen bonds

Conformational Analysis of the Cyclobutane Ring:

The cyclobutane ring is not planar and typically adopts a puckered conformation to relieve ring strain.[2] The degree of puckering and the relative orientation of the substituents are key structural features. In the case of the reference compound, the puckering of the cyclobutane ring and the cis or trans relationship of the substituents would be determined from the refined atomic coordinates. For 3-(3-Chlorophenyl)cyclobutan-1-amine, a similar puckered conformation is expected, and the relative stereochemistry of the chlorophenyl and amine groups (cis or trans) would be a critical determinant of its biological activity.

Intermolecular Interactions and Crystal Packing:

In the hydrochloride salt of 3-(3-Chlorophenyl)cyclobutan-1-amine, the primary amine will be protonated (NH₃⁺), and the chloride ion (Cl⁻) will act as the counterion. This will lead to the formation of strong N-H···Cl hydrogen bonds, which will likely dominate the crystal packing. Additionally, C-H···π interactions between the chlorophenyl rings of adjacent molecules may also play a role in stabilizing the crystal lattice.

Alternative Characterization Techniques

While single-crystal X-ray crystallography provides the most detailed structural information, other analytical techniques are essential for the comprehensive characterization of this compound derivatives.

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the connectivity of atoms and the local chemical environment. Can help to determine the relative stereochemistry.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition.
Powder X-ray Diffraction (PXRD) Provides a "fingerprint" of the crystalline solid, which is useful for polymorph screening and quality control.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.

Conclusion

The structural elucidation of this compound derivatives through single-crystal X-ray crystallography is a critical step in understanding their therapeutic potential. This guide has provided a comprehensive, step-by-step methodology for the crystallization and structural analysis of this class of compounds. By combining these experimental protocols with a comparative analysis of related structures, researchers can gain valuable insights into the conformational preferences and intermolecular interactions that govern the solid-state properties of these promising drug candidates. The judicious application of X-ray crystallography, in concert with other analytical techniques, will undoubtedly accelerate the discovery and development of novel therapeutics based on the versatile cyclobutane scaffold.

References

  • Gumus, G., et al. (2022). Crystal structure and Hirshfeld surface analysis of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 493–497. [Link]

  • CAS Common Chemistry. 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride. [Link]

  • Kowalski, K., et al. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. Forensic Science International, 233(1-3), 247-254. [Link]

  • de Sousa, L. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(11), 1738-1763. [Link]

  • Google Patents. N,n-dimethyl-1-1-(4-chlorophenyl)cyclobutyl-3-methylbutylamine salt.
  • Kowalski, K., et al. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. Forensic Science International, 233(1-3), 247-254. [Link]

  • Oreate Additive Manufacturing. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. [Link]

  • Veranova. Harnessing the power of single crystal X-ray diffraction. [Link]

  • Google P
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Google Patents.
  • Chem-Space. trans-3-AMino-cyclobutaneMethanol hydrochloride(1284250-10-7) 1H NMR spectrum. [Link]

  • Wikipedia. 3,3-Diphenylcyclobutanamine. [Link]

  • Zhang, Y., et al. (2023). X-ray crystal structures of liquid phenylpropanol derivatives obtained by host-guest cocrystallization. CrystEngComm, 25, 417-421. [Link]

  • Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry, 13(3), 253-258. [Link]

  • Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry, 13(3), 253-258. [Link]

  • PubChem. Methods of synthesizing substituted purine compounds. [Link]

  • Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison with Crystallization Tendency from the Melt. Journal of Pharmaceutical Sciences, 99(9), 3826-3838. [Link]

Sources

Spectroscopic data comparison for 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the cyclobutane ring is a high-value bioisostere for phenyl rings and alkyl spacers, offering unique vectors for conformational restriction. For 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride , the precise assignment of stereochemistry (cis vs. trans) is critical for Structure-Activity Relationship (SAR) studies, as the spatial orientation of the amine pharmacophore relative to the chlorophenyl ring dictates receptor binding affinity.

This guide provides a definitive protocol for distinguishing the cis- and trans-1,3-disubstituted isomers using NMR spectroscopy. Unlike 1,4-cyclohexane systems, 1,3-cyclobutane systems exhibit counter-intuitive thermodynamic preferences due to ring puckering.[1] This document outlines the theoretical basis, experimental workflows, and diagnostic spectroscopic markers required for unambiguous identification.

Structural Analysis & Stereochemistry

To interpret the spectra, one must first understand the conformational dynamics of the 1,3-disubstituted cyclobutane core.

The "Puckering" Effect

Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain. This creates pseudo-axial (


) and pseudo-equatorial (

) positions.
  • The cis Isomer (Thermodynamic): In 1,3-disubstituted cyclobutanes, the cis isomer allows both bulky substituents (the aryl group and the amine) to occupy the pseudo-equatorial (

    
    )  positions. This minimizes 1,3-diaxial steric clashes. Consequently, the methine protons (H1 and H3) are forced into pseudo-axial (
    
    
    
    )
    positions, facing each other across the ring.
  • The trans Isomer (Kinetic/Less Stable): The trans configuration forces one substituent to be pseudo-axial and the other pseudo-equatorial (

    
    ). This introduces significant strain.
    

Implication for Spectroscopy: The spatial proximity of the H1 and H3 protons in the cis isomer (diaxial relationship) is the primary spectroscopic handle.

IsomerAnalysis cluster_0 Stereochemical Configuration cluster_1 Diagnostic Consequence Cis Cis-Isomer (Substituents: e', e') (Protons H1/H3: a', a') NOE_Signal Strong H1-H3 NOE (Diagnostic for CIS) Cis->NOE_Signal Protons face each other (Transannular) Trans Trans-Isomer (Substituents: a', e') (Protons H1/H3: e', a') No_NOE No/Weak H1-H3 NOE (Diagnostic for TRANS) Trans->No_NOE Protons point away caption Figure 1: Stereochemical relationship and diagnostic NOE signals in 1,3-disubstituted cyclobutanes.

Experimental Protocol

Synthesis and Isolation

The synthesis typically involves the reductive amination of 3-(3-chlorophenyl)cyclobutanone. This reaction yields a mixture of diastereomers (dr), often favoring the cis isomer (thermodynamic product) when using borohydride reagents.

Separation Strategy:

  • Free Base Extraction: Convert the crude HCl salt to the free base using 1N NaOH/DCM extraction.

  • Chromatography: Isomers often separate on silica gel (eluent: DCM/MeOH/NH3). The cis isomer (more polar due to dipole alignment) typically elutes after the trans isomer, though this can vary.

  • Salt Formation: Treat separated fractions with 4M HCl in dioxane to regenerate the hydrochloride salt for analysis.

Analytical Workflow

The following decision tree outlines the self-validating protocol for identification.

AnalysisWorkflow Start Unknown Isomer Sample Step1 1H NMR (DMSO-d6) Check Purity & Integration Start->Step1 Step2 Identify Methine Protons (H1-N and H3-Ar) Step1->Step2 Step3 Run 2D NOESY/ROESY (Mixing time: 500ms) Step2->Step3 Decision Cross-peak between H1 and H3? Step3->Decision ResultCis Assignment: CIS Isomer (Diequatorial Substituents) Decision->ResultCis YES (Strong) ResultTrans Assignment: TRANS Isomer (Axial/Equatorial) Decision->ResultTrans NO (Absent) caption Figure 2: Step-by-step spectroscopic decision matrix.

Spectroscopic Data Comparison

The following data compares the expected spectroscopic signatures. Note that while exact shifts vary by concentration and solvent, the relative differences ($ \Delta \delta $) and NOE correlations are constant physical properties of the scaffold.

1H NMR Data (DMSO-d6, 400 MHz)
FeatureCis-Isomer (Thermodynamic)Trans-Isomer (Kinetic)Mechanistic Explanation
H-1 (CH-NH3+)

~3.6 - 3.8 ppm (Quintet-like)

~3.9 - 4.1 ppm
In cis, H-1 is pseudo-axial and shielded by the ring current anisotropy compared to the trans isomer.
H-3 (CH-Ar)

~3.3 - 3.5 ppm

~3.5 - 3.7 ppm
Similar shielding effect; cis protons are generally upfield of trans in 1,3-cyclobutanes.
H-2/H-4 (CH2) Distinct multiplets (Axial vs Eq)More complex overlapping multipletsRigid cis conformation creates distinct environments for axial/equatorial methylene protons.
NOE (H1

H3)
Strong Cross-peak Absent Definitive Test: Cis places H1/H3 distance < 3.0 Å (transannular).
13C NMR Data (DMSO-d6)
CarbonCis-Isomer Trans-Isomer Notes
C-1 (C-N)

45.0 ppm

42.0 ppm
Cis carbons are often deshielded relative to trans due to steric compression (gamma-gauche effect absent in diequatorial).
C-3 (C-Ar)

35.0 ppm

32.0 ppm
Follows the same trend as C-1.
Infrared (IR) & Mass Spectrometry (MS)
  • MS (ESI+): Both isomers show identical parent ions (

    
     for [M+H]+ free base). MS cannot distinguish stereoisomers.
    
  • IR (ATR):

    • Amine Salt (N-H stretch): Broad band 2800–3000 cm⁻¹.

    • Aromatic C-Cl: Characteristic stretch ~1080 cm⁻¹.

    • Differentiation: IR is generally insufficient for stereochemical assignment in this class without a reference standard.

Performance & Stability Profile

When selecting an isomer for drug development, consider these physical property differences validated by the structural conformation.

ParameterCis-Isomer (Recommended)Trans-IsomerImpact on Development
Thermodynamic Stability High LowCis is less prone to epimerization during storage or acidic formulation.
Solubility (Aq. HCl) ModerateHigh Trans often has higher solubility due to lower lattice energy (less efficient packing).
Metabolic Stability HighVariableThe "flat" cis conformation may stack better in CYP450 active sites, potentially altering clearance rates.

References

  • Wiberg, K. B., & Barth, D. E. (1969). Conformational studies of cyclobutane and its derivatives.[1][2] Journal of the American Chemical Society. Link

  • Mykhailiuk, P. K. (2019). 1,3-Disubstituted Cyclobutanes in Drug Discovery.[3] Chemical Reviews. (Detailed analysis of bioisosteric utility and synthesis). Link

  • NIST Chemistry WebBook. (2023). Cyclobutanamine Spectra and Data.[4][5] National Institute of Standards and Technology. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • SynQuest Laboratories. 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride Product Data.Link

Sources

A Guide to the Cross-Reactivity Profiling of 3-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of central nervous system (CNS) drug discovery, the pursuit of novel chemical scaffolds that can modulate neurotransmitter systems is a paramount objective. The 3-(3-Chlorophenyl)cyclobutan-1-amine moiety represents one such scaffold, holding potential for the development of new therapeutic agents. However, its structural similarity to known monoamine reuptake inhibitors necessitates a rigorous and systematic evaluation of its biological activity profile. The potential for a single molecule to interact with multiple targets—a phenomenon known as polypharmacology or cross-reactivity—can be a double-edged sword. While it can sometimes lead to beneficial synergistic effects, unintended off-target interactions are a primary cause of adverse drug reactions and program attrition in late-stage development.[1]

This guide provides a comprehensive framework for the in-depth cross-reactivity profiling of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride and its analogs. We will move beyond a simple checklist of assays, delving into the causality behind experimental choices and the logic of a tiered screening approach. Our objective is to equip researchers, scientists, and drug development professionals with the methodologies and insights required to build a robust selectivity profile, enabling informed decisions in the progression of CNS-active compounds. This process is critical for identifying potential safety liabilities early, thereby de-risking the drug development pathway and ensuring patient safety in future clinical applications.[2]

Chapter 1: The Primary Target Hypothesis - Monoamine Transporter Interactions

The chemical architecture of 3-(3-Chlorophenyl)cyclobutan-1-amine, featuring a phenyl ring, a cyclobutane linker, and a primary amine, strongly suggests a potential interaction with the solute carrier 6 (SLC6) family of monoamine transporters.[3] Specifically, the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters are high-priority candidates for primary targets. These transporters are critical regulators of neurotransmission, clearing their respective neurotransmitters from the synaptic cleft.[4] Their modulation is a clinically validated strategy for treating a range of psychiatric disorders, including depression and anxiety.[3]

Therefore, the foundational experimental question is: What is the binding affinity and functional potency of this compound at SERT, NET, and DAT, and what is its selectivity profile across these three key transporters? Answering this question forms the bedrock of our investigation, upon which all subsequent profiling is built.

Chapter 2: Experimental Design for Primary Target Profiling

A multi-step approach is essential to confidently characterize the interaction of a test compound with its hypothesized primary targets. We begin with binding assays to measure affinity and then proceed to functional assays to confirm the mechanism of action.

G cluster_0 Primary Target Profiling Workflow Test_Compound 3-(3-Chlorophenyl)cyclobutan-1-amine HCl Binding_Assay Radioligand Binding Assays (SERT, NET, DAT) Test_Compound->Binding_Assay Functional_Assay Uptake Inhibition Assays (SERT, NET, DAT) Test_Compound->Functional_Assay Data_Analysis Determine Affinity (Ki) & Potency (IC50) Binding_Assay->Data_Analysis Ki values Functional_Assay->Data_Analysis IC50 values Selectivity_Profile Establish Selectivity Profile Data_Analysis->Selectivity_Profile

Fig. 1: Workflow for Primary Monoamine Transporter Profiling.
Methodology 1: Radioligand Binding Assays

Expertise & Experience: The first step is to determine if the compound physically interacts with the transporters. Radioligand binding is the gold standard for quantifying this interaction, providing a measure of affinity (Ki).[5][6] This assay is performed under equilibrium conditions and tells us how tightly the compound binds to the target protein. It is a direct measure of interaction, independent of downstream functional effects.

Trustworthiness: To ensure the validity of our results, we use cell membranes from a stable, well-characterized expression system (e.g., HEK293 cells) that recombinantly expresses the human transporters. This provides a clean and reproducible biological matrix, minimizing confounding variables from other neuronal proteins. We run a full competition curve with a sufficient number of data points to accurately define the top and bottom plateaus and the IC50.

Experimental Protocol: Monoamine Transporter Radioligand Binding Assay

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human SERT, NET, or DAT.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) using a Dounce or polytron homogenizer.[7]

    • Centrifuge the homogenate at 1,000 x g to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.[7]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[7]

  • Competitive Binding Assay (96-well format):

    • To each well, add in sequence:

      • 50 µL of assay buffer (or buffer containing unlabeled ligand for non-specific binding determination).

      • 50 µL of test compound (3-(3-Chlorophenyl)cyclobutan-1-amine HCl) at 11 different concentrations (e.g., 0.1 nM to 10 µM).

      • 50 µL of radioligand. Use a concentration at or near the Kd for each target:

        • SERT: [³H]-Citalopram (~1 nM)

        • NET: [³H]-Nisoxetine (~1 nM)

        • DAT: [³H]-WIN 35,428 (~2 nM)

      • 100 µL of thawed membrane preparation (5-20 µg protein).

  • Incubation and Filtration:

    • Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[7]

    • Terminate the reaction by rapid vacuum filtration onto a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding), using a cell harvester.

    • Quickly wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.

  • Data Acquisition and Analysis:

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter (e.g., MicroBeta counter).[7]

    • Subtract the non-specific binding counts from all other measurements.

    • Plot the specific binding data against the log concentration of the test compound and fit to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC50 value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Methodology 2: Neurotransmitter Uptake Inhibition Assays

Expertise & Experience: A compound can bind to a transporter without necessarily inhibiting its function. Therefore, a functional assay is essential to confirm the mechanism of action.[8] Uptake inhibition assays directly measure the compound's ability to block the transport of a substrate into the cell, providing a measure of functional potency (IC50). This confirms that the binding observed in the previous experiment translates into a biological effect.

Trustworthiness: We utilize a whole-cell format, which better represents the physiological environment of the transporter compared to isolated membranes. We can use either radiolabeled substrates (e.g., [³H]-Serotonin) or fluorescent substrates that mimic the natural neurotransmitters.[8][9] The latter avoids the use of radioactivity and allows for kinetic measurements in real-time.[8] Control experiments with known inhibitors validate the assay performance on the day of the experiment.

Experimental Protocol: Cell-Based Neurotransmitter Uptake Assay

  • Cell Plating:

    • The day before the assay, plate HEK293 cells expressing hSERT, hNET, or hDAT into 96-well plates pre-coated with an attachment factor like Poly-D-Lysine.[4]

  • Assay Procedure:

    • On the day of the experiment, wash the cells once with a pre-warmed Krebs-Henseleit buffer (KHB).

    • Pre-incubate the cells for 15-20 minutes at 25°C or 37°C with various concentrations of the test compound (3-(3-Chlorophenyl)cyclobutan-1-amine HCl) or a reference inhibitor (e.g., 1 µM Fluoxetine for SERT).[10]

    • Initiate the uptake reaction by adding the substrate. This can be:

      • Radiolabeled Substrate: A mixture of a low concentration of [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-MPP+ (a dopamine analog) and unlabeled substrate.[5]

      • Fluorescent Substrate: A proprietary indicator dye that mimics the neurotransmitter, as provided in commercial kits.[8]

    • Incubate for a short period (e.g., 1-15 minutes) at the appropriate temperature. The incubation time must be within the initial linear phase of uptake.[5][10]

  • Termination and Detection:

    • For Radiometric Assays: Rapidly aspirate the substrate solution and wash the cells multiple times with ice-cold KHB to stop the uptake. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • For Fluorescent Assays: The measurement can often be done directly in a bottom-read fluorescence plate reader without wash steps, as some kits include an extracellular masking dye.[8]

  • Data Analysis:

    • Define 100% uptake as the signal in vehicle-treated wells and 0% uptake as the signal in the presence of a known, saturating concentration of a standard inhibitor.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot percent inhibition against the log concentration of the test compound and use non-linear regression to determine the IC50 value.

Data Interpretation & Comparison

The data from these primary assays provide the initial, critical view of the compound's activity. We summarize this information in a comparative table against well-characterized reference compounds to provide context.

Table 1: Primary Target Profile of 3-(3-Chlorophenyl)cyclobutan-1-amine HCl vs. Reference Inhibitors

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
Test Compound ExperimentalExperimentalExperimentalExperimentalExperimentalExperimental
Fluoxetine (SSRI)~1~150~1000~26[10]>1000>1000
Desipramine (TCA)~50~0.5~200~110[10]~5~500
Cocaine (NDRI)~200~300~100~300~400~150

Note: Ki and IC50 values are illustrative and represent typical literature values for reference compounds. Experimental values for the test compound must be determined.

Chapter 3: Broadening the Scope - Secondary and Off-Target Profiling

A potent and selective monoamine reuptake inhibitor may still harbor liabilities at other biologically relevant targets. A compound intended for CNS action must be screened for activity at other targets that could cause unwanted side effects.[1][11] This secondary profiling is a critical step in building a comprehensive safety and selectivity profile.

G cluster_1 Secondary & Off-Target Profiling Cascade Selectivity_Profile Primary Selectivity Profile (SERT, NET, DAT) MAO_Screen MAO-A / MAO-B Inhibition Assay Selectivity_Profile->MAO_Screen High Priority Safety_Panel Broad Safety Panel Screen (e.g., GPCRs, Ion Channels) Selectivity_Profile->Safety_Panel Standard Practice Final_Profile Comprehensive Cross-Reactivity Profile MAO_Screen->Final_Profile Safety_Panel->Final_Profile

Fig. 2: Tiered Approach for Secondary and Off-Target Screening.
Key Off-Target Class: Monoamine Oxidase (MAO) Enzymes

Expertise & Experience: Monoamine oxidases (MAO-A and MAO-B) are the primary enzymes responsible for the degradation of monoamine neurotransmitters.[12] Inhibition of MAO can lead to a dangerous increase in synaptic neurotransmitter levels, especially when combined with a reuptake inhibitor, potentially causing serotonin syndrome or a hypertensive crisis. Therefore, assessing activity at MAO-A and MAO-B is not just advisable; it is a critical safety assessment.

Methodology 3: MAO-A and MAO-B Inhibition Assay

Trustworthiness: This protocol uses a robust, fluorescence-based method that is highly amenable to a 96-well format.[13] It measures the production of hydrogen peroxide (H₂O₂), a direct product of the MAO catalytic cycle. By using recombinant human MAO-A and MAO-B enzymes and their respective selective inhibitors (Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B) as controls, we ensure the assay is performing correctly and can confidently assign any inhibitory activity to the correct isoform.[12][14]

Experimental Protocol: Fluorometric MAO-A/B Inhibition Assay

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare stock solutions of the test compound, a positive control for MAO-A (Clorgyline), and a positive control for MAO-B (Pargyline).

    • Prepare a Working Reagent containing the MAO substrate (e.g., p-tyramine, a substrate for both isoforms), Horseradish Peroxidase (HRP), and a fluorogenic probe (e.g., Amplex Red or equivalent).[13]

  • Assay Procedure (96-well black plate):

    • Set up separate plates or sections for MAO-A and MAO-B.

    • To each well, add 45 µL of either recombinant human MAO-A or MAO-B enzyme diluted in assay buffer.

    • Add 5 µL of the test compound at various concentrations (or positive controls/vehicle).

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[13][14]

  • Reaction and Detection:

    • Initiate the reaction by adding 50 µL of the Working Reagent to all wells.

    • Incubate the plate for 20-30 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = 530/585 nm).[13]

  • Data Analysis:

    • Subtract the background fluorescence from wells containing no MAO enzyme.

    • Determine the percent inhibition relative to vehicle controls.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data using non-linear regression to calculate the IC50 value for both MAO-A and MAO-B.

Data Interpretation & Comparison

The results will clearly indicate whether the compound has the potential to inhibit monoamine degradation. A low IC50 value (< 1 µM) would be a significant red flag requiring further investigation.

Table 2: MAO Inhibition Profile of 3-(3-Chlorophenyl)cyclobutan-1-amine HCl

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
Test Compound ExperimentalExperimental
Clorgyline~0.01>10
Selegiline>10~0.02
Tranylcypromine (Non-selective)~0.5~0.6

Note: IC50 values are illustrative and represent typical literature values for reference compounds.

Chapter 4: Comparative Analysis with Structural Analogs

To understand the structure-activity relationship (SAR), it is crucial to compare the primary compound with structurally related molecules. Even minor chemical modifications, such as moving the position of the chloro substituent from the meta (3-position) to the ortho (2-position) of the phenyl ring, can significantly alter the potency and selectivity profile.

Table 3: Comprehensive Cross-Reactivity Profile Comparison

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)MAO-A IC50 (µM)MAO-B IC50 (µM)
3-(3-Chlorophenyl)cyclobutan-1-amine HCl (Test) Exp. ValueExp. ValueExp. ValueExp. ValueExp. Value
3-(2-Chlorophenyl)cyclobutan-1-amine HCl (Analog 1)Exp. ValueExp. ValueExp. ValueExp. ValueExp. Value
Sibutramine (Analog 2)[15]~15~1~50>100>100

Note: Experimental values must be determined for the test compound and its direct analog. Literature values are provided for Sibutramine for context.

Structure-Activity Relationship (SAR) Insights: By comparing the data in Table 3, we can begin to draw conclusions. For instance, if the 3-chloro analog is potent at SERT while the 2-chloro analog shows a significant loss of SERT activity but a gain in NET activity, this would suggest that the steric and electronic properties at the meta-position are critical for SERT recognition. If both analogs show no activity at MAO, it implies that this particular chemical scaffold is less likely to interact with the active site of monoamine oxidases. This iterative process of synthesis and testing is the engine of lead optimization in drug discovery.

Conclusion and Future Directions

This guide has outlined a systematic, multi-tiered approach to characterizing the cross-reactivity profile of this compound. By integrating high-fidelity binding and functional assays for the primary targets (SERT, NET, DAT) with critical safety screens (MAO-A, MAO-B), a robust and interpretable dataset can be generated. The comparative analysis against structural analogs and known reference compounds provides essential context and drives the understanding of the structure-activity relationship.

An ideal candidate emerging from this profiling would exhibit high potency for its intended target(s) and a selectivity window of at least 100-fold against all other targets.[1] Should a compound like 3-(3-Chlorophenyl)cyclobutan-1-amine HCl demonstrate a promising in vitro profile (e.g., potent and selective SERT/NET inhibition with no significant MAO activity), the logical next step would be to advance it to in vivo safety pharmacology studies. These studies, such as the Irwin test in rodents, assess the compound's overall effect on CNS function and behavior, providing the first glimpse of its integrated physiological effects and potential therapeutic window before consideration for human clinical trials.[16]

References

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2020). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). CNS Safety - Pharmacology. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2020). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Retrieved from [Link]

  • Bowes, J., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. Retrieved from [Link]

  • Gövoni, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Published on PMC. Retrieved from [Link]

  • Tensi, A., et al. (2024). A Systematic Assessment of Robustness in CNS Safety Pharmacology. bioRxiv. Retrieved from [Link]

  • InfinixBio. (2026). Understanding the Importance of CNS Safety Pharmacology in Drug Development. Retrieved from [Link]

  • Clinical Leader. (2025). CNS Active Compounds ― The Importance Of Cognitive And Pharmacodynamic Testing During First-In-Human Trials. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Hiemstra, C., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods. Published on PMC. Retrieved from [Link]

  • Evotec (formerly Cyprotex). (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • Zeinstra-Smith, M., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports. Published on PMC. Retrieved from [Link]

  • Wagmann, L., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • PubChem. (n.d.). 1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethyl-1-butanamine; hydron; chloride. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 3-(2-Chlorophenyl)cyclobutan-1-amine 1g. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(2-chlorophenyl)cyclobutan-1-amine hydrochloride (C10H12ClN). Retrieved from [Link]

  • Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity. Retrieved from [Link]

  • Colby, J. M., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Retrieved from [Link]

  • Modrzejewski, D., et al. (2020). Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants. Frontiers in Plant Science. Retrieved from [Link]

  • Alcolizer Technology. (2025). Understanding Cross-Reactivity. Retrieved from [Link]

  • Siwek, A., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. Retrieved from [Link]

  • Zhang, X., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology. Published on PMC. Retrieved from [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Hacker News. (2025). Mapping the off-target effects of every FDA-approved drug in existence. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • MDPI. (n.d.). 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). Retrieved from [Link]

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A Comparative Guide to Purity Confirmation of 3-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride by Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, rigorous purity confirmation is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of elemental analysis for confirming the purity of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride, a key building block in medicinal chemistry. We will explore the underlying principles of this trusted technique, present a detailed experimental protocol, and compare its utility against alternative methods such as High-Performance Liquid Chromatography (HPLC).

The Foundational Role of Elemental Analysis in Purity Assessment

Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for determining the elemental composition of a pure organic compound.[1] The method relies on the complete combustion of a sample, followed by the quantitative analysis of the resulting gaseous products (CO2, H2O, and N2).[2] The core principle is that a pure compound will have a precise and predictable ratio of elements by mass. By comparing the experimentally determined elemental percentages to the theoretical values calculated from the molecular formula, a direct and quantitative assessment of purity can be made.[3]

This technique is particularly valuable because it is a bulk analysis method, meaning it provides an assessment of the overall purity of the sample, rather than just identifying specific impurities.[4] It is highly effective at detecting the presence of inorganic impurities (like salts) or residual solvents, which may not be readily detected by other common techniques like NMR spectroscopy or, in some cases, HPLC.[5]

Theoretical vs. Experimental Composition: The Litmus Test for Purity

The first step in using elemental analysis for purity confirmation is to calculate the theoretical elemental composition of the target compound. For this compound, the molecular formula is C₁₁H₁₅Cl₂N.

The theoretical elemental percentages are calculated as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
Carbon (C)12.01111132.12156.46%
Hydrogen (H)1.0081515.1206.46%
Chlorine (Cl)35.453270.90630.29%
Nitrogen (N)14.007114.0075.98%
Total 234.154 100.00%

A high-purity sample is expected to yield experimental results that are in close agreement with these theoretical values. A common acceptance criterion for purity is that the experimental values for Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.

Experimental Protocol: CHN Elemental Analysis

The following is a detailed, step-by-step methodology for the CHN elemental analysis of this compound.

Objective: To quantitatively determine the percentage of Carbon, Hydrogen, and Nitrogen in a sample of this compound.

Instrumentation: A calibrated CHN elemental analyzer.

Materials:

  • This compound sample

  • Microbalance (accurate to at least 0.001 mg)

  • Tin capsules

  • Certified organic analytical standards (e.g., Acetanilide)

  • High-purity oxygen (carrier gas)

  • Helium (inert gas)

Procedure:

  • Sample Preparation:

    • Ensure the sample is homogenous and has been properly dried to remove any residual solvents.

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a tin capsule.

    • Fold the tin capsule to securely enclose the sample and eliminate any trapped air.

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified organic analytical standard with a known elemental composition (e.g., Acetanilide).

    • Run the standard multiple times to ensure the instrument is providing accurate and reproducible results.

  • Sample Analysis:

    • Introduce the encapsulated sample into the elemental analyzer's autosampler.

    • Initiate the analysis sequence. The sample undergoes flash combustion in a high-oxygen environment at approximately 1000°C.[2]

    • The resulting combustion gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).[6]

  • Data Analysis:

    • The instrument's software will calculate the percentage of Carbon, Hydrogen, and Nitrogen in the sample based on the detector's response and the initial sample weight.

    • Compare the experimental results to the theoretical values for C₁₁H₁₅Cl₂N.

Purity Confirmation Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Homogenize Homogenize & Dry Sample Weigh Accurately Weigh 1-3 mg Homogenize->Weigh Encapsulate Encapsulate in Tin Foil Weigh->Encapsulate Combustion Flash Combustion (~1000°C) Encapsulate->Combustion Separation Gas Chromatography Separation Combustion->Separation Detection Thermal Conductivity Detection (TCD) Separation->Detection Calculate_Exp Calculate Experimental %C, %H, %N Detection->Calculate_Exp Compare Compare with Theoretical Values Calculate_Exp->Compare Purity Purity Assessment (±0.4% deviation) Compare->Purity

Caption: Workflow for purity confirmation by CHN elemental analysis.

Comparison with Alternative Purity Validation Methods

While elemental analysis is a powerful tool, a comprehensive purity assessment often involves orthogonal methods. High-Performance Liquid Chromatography (HPLC) is a widely used alternative for purity analysis in the pharmaceutical industry.[7]

FeatureElemental Analysis (CHN)High-Performance Liquid Chromatography (HPLC)
Principle Combustion and detection of resulting gases to determine elemental composition.[8]Separation of components based on their differential partitioning between a mobile and stationary phase.[9]
Information Provided Provides the percentage composition of C, H, and N, offering a bulk purity assessment.[8]Identifies and quantifies impurities with different polarities, providing a purity profile based on chromatographic separation.[10]
Strengths - Rapid and cost-effective.[11]- Excellent for detecting inorganic impurities and confirming overall stoichiometry.[5]- Provides a fundamental and direct measure of purity.- High sensitivity and resolution for separating complex mixtures.[10]- Can identify and quantify specific impurities, including isomers. - Non-destructive, allowing for sample recovery.
Limitations - Does not identify the specific nature of impurities.[8]- Destructive analysis.[8]- Less effective at distinguishing between isomers or compounds with very similar elemental compositions.- May not detect impurities that do not have a chromophore (for UV detection).- Can be challenging to detect non-volatile or inorganic impurities.[5]- Method development can be time-consuming.

Logical Relationship of Purity Analysis Techniques

cluster_compound Synthesized Compound cluster_analysis Purity Analysis cluster_confirmation Purity Confirmation Compound 3-(3-Chlorophenyl)cyclobutan-1-amine HCl EA Elemental Analysis (Bulk Purity) Compound->EA HPLC HPLC (Impurity Profile) Compound->HPLC Confirmation Comprehensive Purity Assessment EA->Confirmation HPLC->Confirmation

Sources

Comparative analysis of synthetic routes to 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride represents a high-value pharmacophore in medicinal chemistry, particularly within kinase inhibitor discovery (e.g., USP1, JAK inhibitors) where the cyclobutane ring serves as a rigid, metabolic-stable bioisostere for phenyl or piperazine rings.

The primary synthetic challenge is not the connectivity, but the stereochemical control (cis/trans) and the regiochemical assembly of the 1,3-disubstituted ring.

This guide compares three distinct synthetic workflows. The [2+2] Cycloaddition / Dechlorination route is established as the industry standard for constructing the skeleton. The divergence—and the critical decision point for the chemist—lies in the amination strategy .

StrategyKey FeatureBest Use Case
A. Direct Reductive Amination High Throughput, Low CostHTS Library generation; when cis/trans mix is acceptable.
B. Oxime Reduction Thermodynamic ControlScale-up; when diastereomeric separation is required at the intermediate stage.
C. Ellman Auxiliary EnantioselectiveLate-stage Lead Optimization; when a single enantiomer is strictly required.

The Foundation: Skeleton Synthesis via [2+2] Cycloaddition

Regardless of the downstream amination method, the most robust route to the 3-arylcyclobutane core involves the cycloaddition of a ketene equivalent to a styrene derivative.

Mechanism & Workflow

The reaction utilizes 3-chlorostyrene and dichloroketene (generated in situ). The resulting dichlorocyclobutanone is unstable and sterically congested; it is immediately dechlorinated to the stable 3-(3-chlorophenyl)cyclobutanone .

SkeletonSynthesis Styrene 3-Chlorostyrene Intermediate 2,2-Dichloro-3-(3-chlorophenyl) cyclobutanone Styrene->Intermediate [2+2] Cycloaddition Reagents1 Cl3CCOCl Zn/Cu Couple Reagents1->Intermediate Ketone 3-(3-Chlorophenyl) cyclobutanone Intermediate->Ketone Reductive Dechlorination Reagents2 Zn, AcOH (Dechlorination) Reagents2->Ketone

Figure 1: The standard two-step sequence to access the cyclobutanone core.

Experimental Protocol (Self-Validating)

Step 1: [2+2] Cycloaddition

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Maintain inert atmosphere (

    
    ).
    
  • Activation: Prepare Zn/Cu couple (essential for consistent ketene generation) by washing Zn dust with 2% HCl, water, acetone, and ether.

  • Reaction: Suspend Zn/Cu (2.0 equiv) in dry diethyl ether. Add 3-chlorostyrene (1.0 equiv).

  • Addition: Dropwise add a solution of trichloroacetyl chloride (1.2 equiv) and phosphorus oxychloride (

    
    , 1.1 equiv) in DME over 1 hour. Note: 
    
    
    
    prevents zinc salt aggregation.
  • Validation: Monitor by TLC (Hexane/EtOAc). Disappearance of styrene (

    
    ) and appearance of the cyclobutanone spot (
    
    
    
    ).

Step 2: Dechlorination

  • Reaction: Dissolve the crude dichlorocyclobutanone in Glacial Acetic Acid. Add Zn dust (4.0 equiv) portion-wise at

    
     (Exothermic!).
    
  • Workup: Filter zinc salts. Neutralize filtrate with saturated

    
    . Extract with DCM.[1]
    
  • Validation:

    
     NMR is diagnostic.[2] The disappearance of the downfield signal of the 
    
    
    
    -dichloro protons and the simplification of the cyclobutane multiplet confirms conversion.

Comparative Analysis of Amination Strategies

Once the 3-(3-chlorophenyl)cyclobutanone is in hand, the path diverges.

Strategy A: Direct Reductive Amination (Kinetic Control)

This is the "quick and dirty" method preferred in early discovery.

  • Reagents: Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ).
  • Protocol:

    • Dissolve ketone in MeOH. Add

      
       (10 equiv).
      
    • Stir 30 min to form iminium species.

    • Add

      
       (1.5 equiv). Stir 12h.
      
    • Quench with

      
       HCl (converts amine to HCl salt).
      
  • Outcome: Typically yields a 3:1 mixture of cis:trans isomers.

  • Pros: One pot; cheap reagents.

  • Cons: Difficult chromatographic separation of isomers; Cyanide waste.

Strategy B: Oxime Reduction (Thermodynamic Control)

Preferred for process scale-up where filtration/crystallization is superior to chromatography.

  • Reagents: Hydroxylamine HCl (

    
    ), followed by 
    
    
    
    or
    
    
    .
  • Protocol:

    • Oxime Formation: Ketone +

      
       + 
      
      
      
      in EtOH/Water. (Quant yield).
    • Reduction:

      • Option B1 (Catalytic): Hydrogenation (Raney Ni or Rh/C) often favors the cis isomer via surface adsorption effects.

      • Option B2 (Dissolving Metal): Sodium in refluxing Ethanol. This thermodynamically driven reduction often favors the trans isomer (more stable equatorial-like placement).

  • Pros: Isomers can often be separated at the Oxime stage (crystallization); avoid cyanide.

  • Cons: Two distinct steps; dissolving metal reduction is hazardous at scale.

Strategy C: Ellman Auxiliary (Chiral Control)

The gold standard for generating enantiomerically pure amines.

  • Reagents: (R)-tert-butanesulfinamide,

    
    , followed by 
    
    
    
    .
  • Protocol:

    • Condensation: Ketone + (R)-Sulfinamide +

      
       (Lewis Acid/Dehydrating agent) 
      
      
      
      Sulfinimine.
    • Reduction: Add

      
       at 
      
      
      
      . The bulky tert-butyl group directs hydride attack, creating high diastereoselectivity (dr > 95:5).
    • Hydrolysis: Treat with

      
       HCl/Dioxane to cleave the auxiliary and generate the target Amine HCl salt  directly.
      
  • Pros: High dr/er; predictable stereochemistry.

  • Cons: Expensive reagents (

    
    , Sulfinamide); cryogenic conditions required.
    
Data Comparison Table
FeatureMethod A (Direct)Method B (Oxime)Method C (Ellman)
Step Count 1 (from Ketone)22
Yield (Overall) 60-75%70-85%65-80%
Cis/Trans Ratio ~3:1 (Variable)Tunable (Cat vs Na)>20:1 (Controlled)
Purification HPLC requiredCrystallization possibleCrystallization/Flash
Cost LowLow-MediumHigh
Scalability HighVery HighMedium (Cryo limits)

Decision Matrix & Signaling Pathways

The following diagram illustrates the decision logic for selecting the appropriate synthetic route based on project phase and stereochemical requirements.

AminationDecision Start 3-(3-Chlorophenyl) cyclobutanone Decision Is Stereopurity Critical? Start->Decision RouteA Route A: Direct Reductive Amination (NH4OAc / NaBH3CN) Decision->RouteA No (HTS) RouteB Route B: Oxime Formation (NH2OH) Decision->RouteB Yes (Racemic) RouteC Route C: Ellman Auxiliary (t-Bu-Sulfinamide) Decision->RouteC Yes (Chiral) ResultA Cis/Trans Mixture (Use for HTS) RouteA->ResultA ResultB Separable Diastereomers (Use for Scale-up) RouteB->ResultB ResultC Single Enantiomer/Diastereomer (Use for Lead Opt) RouteC->ResultC

Figure 2: Decision matrix for selecting the amination strategy based on downstream requirements.

Final Protocol: Salt Formation

Regardless of the route, the final isolation as the hydrochloride salt ensures stability.

  • Free Base Isolation: Dissolve the crude amine in

    
     or 
    
    
    
    .
  • Precipitation: Cool to

    
    . Add 
    
    
    
    HCl in Dioxane (1.1 equiv) dropwise.
  • Filtration: The white precipitate is This compound .

  • Drying: Vacuum dry at

    
     to remove excess HCl.
    

References

  • Krebs, A. et al. (2004). "Synthesis of strained ring systems: The [2+2] cycloaddition of ketenes." Topics in Current Chemistry.

  • Conner, M. L.[3] & Brown, M. K. (2016).[3] "Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition." The Journal of Organic Chemistry, 81(18), 8050–8060.

  • Vrije Universiteit Brussel. (2020). "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." Journal of Organic Chemistry.

  • Organic Syntheses. (2011). "Preparation of 3-butyl-4,4-dichlorocyclobutenone via [2+2] Cycloaddition." Org.[4][5][6] Synth. Vol 88.

  • Ellman, J. A. et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.

Sources

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